molecular formula C8H10FN3O3S B192944 2-epi-Emtricitabine CAS No. 145416-34-8

2-epi-Emtricitabine

Katalognummer: B192944
CAS-Nummer: 145416-34-8
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: XQSPYNMVSIKCOC-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-epi-Emtricitabine is a stereoisomer of the established nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine, which is a cornerstone of antiretroviral therapy for HIV treatment and prevention . Like its parent compound, 2-epi-Emtricitabine is designed for research into its potential as a cytosine analog that targets viral replication. Its primary research value lies in investigating the structure-activity relationship of NRTIs, particularly how stereochemical variations at the 2' position influence mechanisms such as phosphorylation into an active triphosphate form and subsequent incorporation into viral DNA by reverse transcriptase, leading to chain termination . This compound is a critical tool for advanced virology and medicinal chemistry studies, enabling scientists to explore the nuances of antiviral potency, the genetic barrier to resistance, and cross-resistance profiles within the NRTI class . Research with 2-epi-Emtricitabine can provide valuable insights for the development of new antiretroviral agents and help circumvent the challenge of emerging antiviral resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163008
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145416-34-8
Record name Oxathiolan, 5FC-(-)-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145416348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereochemistry of Emtricitabine and its epimers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of Emtricitabine and its Epimers

Abstract

Emtricitabine (FTC) is a cornerstone of combination antiretroviral therapy, acting as a potent nucleoside reverse transcriptase inhibitor (NRTI). Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration. This guide provides a detailed exploration of the stereochemistry of emtricitabine, contrasting the structure and activity of its clinically relevant form with its less active or inactive epimers. We will delve into the causality behind the differential biological activity, the synthetic challenges in achieving stereochemical purity, and the critical analytical methodologies required for the definitive characterization and quality control of this vital pharmaceutical agent. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of chiral drug substances.

The Principle of Chirality in Drug Efficacy: Why Stereochemistry is Paramount

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of pharmacological activity. Biological systems, particularly enzymes and receptors, are inherently chiral. They are exquisitely sensitive to the stereochemistry of their substrates and ligands. Consequently, the enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to toxicity[1][2].

Emtricitabine is a prime example of this principle. Its structure contains two asymmetric centers, giving rise to four possible stereoisomers. Only one of these possesses the potent anti-HIV activity that makes it a successful therapeutic agent. Therefore, a comprehensive understanding and rigorous control of its stereochemistry are not merely regulatory hurdles but fundamental requirements for ensuring the drug's safety and efficacy.

Molecular Architecture: Emtricitabine and its Stereoisomers

Emtricitabine is chemically designated as 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[3][4][5]. The core of its chirality lies in the 1,3-oxathiolane ring, which contains two chiral centers at positions C2 and C5[6]. This gives rise to 2² = 4 distinct stereoisomers.

These isomers can be categorized into two pairs of enantiomers:

  • Cis Isomers: The substituents at C2 and C5 are on the same side of the ring plane. This pair consists of the (2R, 5S) and (2S, 5R) enantiomers.

  • Trans Isomers: The substituents at C2 and C5 are on opposite sides of the ring plane. This pair consists of the (2R, 5R) and (2S, 5S) enantiomers.

The therapeutically active drug, Emtriva®, is the single, purified cis-(2R,5S) isomer , also known as the β-L-enantiomer[3].

G cluster_cis Cis Isomers cluster_trans Trans Isomers 2R,5S Emtricitabine (Active) (2R, 5S) 2S,5R Cis-Enantiomer (2S, 5R) 2R,5S->2S,5R Enantiomers 2R,5R Trans-Epimer (2R, 5R) 2R,5S->2R,5R Epimers at C5 2S,5S Trans-Epimer (2S, 5S) 2R,5S->2S,5S Diastereomers 2S,5R->2R,5R Diastereomers 2S,5R->2S,5S Epimers at C5 2R,5R->2S,5S Enantiomers

Caption: Stereochemical relationships of Emtricitabine isomers.

Structure-Activity Relationship: A Tale of Four Isomers

The dramatic difference in biological activity among the four stereoisomers is a direct consequence of the stereospecificity of the enzymes involved in their activation and mechanism of action.

Mechanism of Action: Emtricitabine is a prodrug. To become active, it must be phosphorylated by host cell kinases to its triphosphate form, emtricitabine 5'-triphosphate (FTC-TP). FTC-TP then acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). Its incorporation into the growing viral DNA chain leads to chain termination, halting viral replication[4][7].

StereoisomerConfigurationRelative Anti-HIV ActivityMechanistic Rationale
Emtricitabine (2R, 5S) - cisHigh The specific β-L configuration is optimally recognized by cellular kinases for efficient phosphorylation. The resulting FTC-TP is a potent substrate for HIV-1 RT, leading to effective chain termination.[8]
Cis-Enantiomer (2S, 5R) - cisVery LowThis β-D enantiomer is a poor substrate for the necessary host cell kinases. Its phosphorylation to the active triphosphate form is inefficient, resulting in negligible antiviral effect.
Trans-Epimers (2R, 5R) & (2S, 5S) - transNegligibleThe trans orientation of the hydroxymethyl group and the cytosine base sterically prevents the molecule from fitting correctly into the active sites of both the cellular kinases and the HIV-1 RT. These molecules are not effectively activated and cannot function as chain terminators.

This stark contrast underscores the causality: the precise spatial arrangement of the (2R, 5S) isomer is essential for the molecular recognition events that precede its antiviral action. Any deviation from this absolute configuration renders the molecule ineffective.

Synthesis and Stereocontrol: The Pursuit of Purity

The production of emtricitabine as a single, pure enantiomer is a significant synthetic challenge that validates the necessity of stereocontrolled synthesis in modern pharmaceuticals. The goal is to maximize the yield of the desired (2R,5S) isomer while minimizing or eliminating the other three.

Several synthetic routes have been developed, often involving these key principles[9][10]:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure precursor (e.g., L-gulose) that already contains some of the required stereocenters.

  • Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity in a key bond-forming step, such as the glycosylation reaction where the fluorocytosine base is coupled to the oxathiolane ring.

  • Resolution: Synthesizing a mixture of isomers (either a racemic mixture of the cis-isomers or all four isomers) and then separating them. This is often achieved through:

    • Enzymatic Resolution: Using enzymes that selectively act on one stereoisomer.

    • Chiral Chromatography: Preparative-scale HPLC with a chiral stationary phase to physically separate the isomers.

The choice of synthetic route and purification strategy is a critical decision in drug development, directly impacting process efficiency, cost, and the ultimate purity of the active pharmaceutical ingredient (API). Regulatory bodies like the FDA mandate strict controls on isomeric purity, as the presence of unwanted stereoisomers constitutes an impurity that must be characterized, quantified, and justified[11].

G cluster_synthesis Stereoselective Synthesis cluster_purification Purification & Isolation Start Achiral/Prochiral Starting Materials Reaction Key Stereocontrol Step (e.g., Asymmetric Glycosylation) Start->Reaction Mixture Crude Product: Mixture of Stereoisomers (Enriched in desired Cis-isomer) Reaction->Mixture Purify Chiral Separation (e.g., Prep HPLC, Resolution) Mixture->Purify API Pure (2R,5S)-Emtricitabine API (>99.5% Purity) Purify->API Waste Unwanted Isomers (2S,5R), (2R,5R), (2S,5S) Purify->Waste G cluster_tests cluster_results API Emtricitabine API Batch HPLC Chiral HPLC (Purity Assay) API->HPLC NMR NMR (NOESY) (Relative Stereochemistry) API->NMR XRAY X-Ray Crystallography (Absolute Stereochemistry) API->XRAY Purity Stereoisomeric Purity > 99.5%? HPLC->Purity CisTrans Cis Isomer Confirmed? NMR->CisTrans Absolute (2R, 5S) Confirmed? XRAY->Absolute Release Batch Release Purity->Release Yes Fail Investigation Purity->Fail No CisTrans->Release Yes CisTrans->Fail No Absolute->Release Yes Absolute->Fail No

Sources

An In-Depth Technical Guide to the Discovery and Origin of 2-epi-Emtricitabine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Emtricitabine

Emtricitabine (FTC), a cornerstone in the treatment of HIV-1, is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) that plays a critical role in antiretroviral therapy.[1][2] Its efficacy, like that of any active pharmaceutical ingredient (API), is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have significant implications for the safety and therapeutic effect of the final drug product. Regulatory bodies worldwide, therefore, place stringent requirements on the identification, quantification, and control of impurities in APIs.[3]

This technical guide delves into the discovery and origin of a specific and critical impurity of Emtricitabine: 2-epi-Emtricitabine. As a diastereomer of the active molecule, its formation is a key concern during both the synthesis and storage of Emtricitabine. Understanding the pathways through which this impurity arises is paramount for developing robust manufacturing processes and ensuring the quality of this vital medication.

The Discovery and Structural Elucidation of 2-epi-Emtricitabine

The identification of 2-epi-Emtricitabine as a potential impurity is a direct consequence of rigorous analytical characterization of the Emtricitabine drug substance. Its presence is typically first detected during the development and validation of chromatographic methods designed to assess the purity of Emtricitabine.

Chemical Structure and Stereochemistry:

Emtricitabine possesses two chiral centers in its 1,3-oxathiolane ring, leading to the possibility of four stereoisomers. The therapeutically active form is the (2R, 5S) cis-isomer.[4] 2-epi-Emtricitabine is the diastereomer with the (2S, 5S) configuration, meaning the stereochemistry is inverted at the C2 position (the anomeric center) of the oxathiolane ring.

CompoundIUPAC NameCAS NumberStereochemistry
Emtricitabine 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one143491-57-0(2R, 5S)
2-epi-Emtricitabine 4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one145416-34-8(2S, 5S)

Spectroscopic Characterization:

The definitive identification and structural confirmation of 2-epi-Emtricitabine rely on a combination of advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in elucidating the stereochemical relationship between Emtricitabine and its 2-epimer. Subtle but distinct differences in the chemical shifts and coupling constants of the protons and carbons in the oxathiolane ring provide conclusive evidence of the inverted stereochemistry at the C2 position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the impurity, demonstrating that it is an isomer of Emtricitabine. Tandem MS (MS/MS) can be used to compare the fragmentation patterns of the two isomers, which may show subtle differences.[5]

  • Chiral Chromatography: The development of stereoselective chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC), is crucial for both the initial discovery and the routine quantification of 2-epi-Emtricitabine.[3] These methods are designed to separate the different stereoisomers, allowing for their individual detection and measurement.

The Origin of 2-epi-Emtricitabine: A Tale of Synthesis and Degradation

The presence of 2-epi-Emtricitabine in the final API can be attributed to two primary sources: its formation as a byproduct during the synthetic process and its emergence as a degradation product during storage or under specific stress conditions.

Synthetic Pathways to 2-epi-Emtricitabine

The stereoselective synthesis of Emtricitabine is a complex process that aims to control the stereochemistry at both chiral centers of the oxathiolane ring.[4] However, incomplete stereocontrol or the presence of reaction conditions that can induce epimerization can lead to the formation of 2-epi-Emtricitabine.

Proposed Mechanism of Formation during Synthesis:

The key step in many Emtricitabine syntheses is the glycosylation reaction, where the 1,3-oxathiolane moiety is coupled with the 5-fluorocytosine base.[6] The stereochemical outcome of this reaction is highly dependent on the nature of the starting materials, the catalysts used, and the reaction conditions.

The formation of the 2-epimer can be rationalized by considering the mechanism of the glycosylation reaction. This reaction often proceeds through an oxocarbenium-like intermediate, which is planar and can be attacked by the nucleobase from either face. While the use of chiral auxiliaries or directing groups is intended to favor attack from one side to yield the desired (2R, 5S) isomer, a lack of complete stereocontrol can result in the formation of the (2S, 5S) epimer.

Caption: Proposed synthetic pathway leading to 2-epi-Emtricitabine.

Factors that can influence the stereochemical outcome of the glycosylation and lead to the formation of the 2-epimer include:

  • Lewis Acid Catalyst: The choice and concentration of the Lewis acid used to promote the reaction can affect the stability and reactivity of the intermediate, influencing the facial selectivity of the nucleophilic attack.

  • Solvent: The polarity and coordinating ability of the solvent can impact the reaction mechanism and the transition state energies, thereby affecting the stereoselectivity.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially leading to the formation of different isomeric ratios.

Degradation Pathways Leading to 2-epi-Emtricitabine

Emtricitabine has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[5][7][8] Epimerization at the anomeric C2 position is a plausible degradation pathway under these conditions.

Proposed Mechanism of Epimerization:

The C2 position of the 1,3-oxathiolane ring is an anomeric center, and the C-H bond at this position is relatively acidic due to the adjacent oxygen and sulfur atoms. Under acidic or basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral intermediate (an oxocarbenium ion under acidic conditions or a carbanion under basic conditions). Reprotonation of this intermediate can occur from either face, leading to a mixture of the original (2R) and the epimerized (2S) configurations.

Caption: Proposed mechanism for the epimerization of Emtricitabine.

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.[9] In the case of Emtricitabine, these studies have demonstrated significant degradation under acidic and basic conditions, which is consistent with the proposed epimerization mechanism.[5][7][8] While these studies may not always explicitly identify 2-epi-Emtricitabine, the observed degradation provides a strong rationale for its potential formation.

Analytical Methodologies for the Detection and Quantification of 2-epi-Emtricitabine

The ability to accurately detect and quantify 2-epi-Emtricitabine is critical for process control and quality assurance. A variety of analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most widely used technique for the analysis of Emtricitabine and its impurities.[10] The development of a stability-indicating HPLC method is crucial for separating 2-epi-Emtricitabine from the parent drug and other related substances.

Protocol for Chiral HPLC Method Development:

  • Column Selection: A chiral stationary phase (CSP) is required for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this type of separation.

  • Mobile Phase Optimization: A systematic approach to mobile phase optimization should be employed. This typically involves screening different combinations of organic modifiers (e.g., acetonitrile, methanol, ethanol) and additives (e.g., acids, bases, or buffers) to achieve optimal resolution.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

ParameterTypical HPLC Conditions for Chiral Separation
Column Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol), often with an additive like trifluoroacetic acid or diethylamine.
Flow Rate 0.5 - 1.5 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Temperature Controlled column temperature (e.g., 25-40 °C)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of 2-epi-Emtricitabine, especially at low levels.[5] The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance selectivity.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Simple dilution of the sample in a suitable solvent is often sufficient.

  • Chromatographic Separation: A reverse-phase or chiral HPLC method is used to separate the isomers before they enter the mass spectrometer.

  • Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific precursor and product ions of Emtricitabine and its epimer. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Conclusion and Future Perspectives

The presence of 2-epi-Emtricitabine as an impurity in Emtricitabine is a critical quality attribute that requires careful control. Its origin can be traced back to both the synthetic process and potential degradation pathways. A thorough understanding of the underlying chemical mechanisms of its formation is essential for the development of robust and well-controlled manufacturing processes.

Future research in this area should focus on:

  • Mechanistic Studies: Detailed mechanistic studies to definitively elucidate the pathways of epimerization during synthesis and degradation.

  • Process Optimization: Further optimization of synthetic and purification processes to minimize the formation of 2-epi-Emtricitabine.

  • Advanced Analytical Techniques: The development of even more sensitive and efficient analytical methods for the routine monitoring of this and other stereoisomeric impurities.

By continuing to invest in our understanding of the chemistry of Emtricitabine and its impurities, we can ensure the continued supply of this life-saving medication at the highest standards of quality and safety.

References

  • Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. (2019). International Journal of Nanomedicine, 14, 6247–6263. Available from: [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Beilstein Journal of Organic Chemistry, 17, 2779–2810. Available from: [Link]

  • Emtricitabine. (2023). In StatPearls. StatPearls Publishing. Available from: [Link]

  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. (2012). Journal of Chromatographic Science, 50(9), 807–815. Available from: [Link]

  • 2-Epi-Emtricitabine. (n.d.). SynZeal. Available from: [Link]

  • Synthesis of substituted 1,3‐oxathiolane‐2‐imines. (2021). Chemistry – An Asian Journal, 16(15), 2026-2030. Available from: [Link]

  • Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). (2016). ACS Infectious Diseases, 2(10), 652–660. Available from: [Link]

  • Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. (n.d.). ResearchGate. Available from: [Link]

  • Assessment report - emtricitabine/rilpivirine/tenofovir alafenamide Viatris International non-proprietary name. (2023). European Medicines Agency. Available from: [Link]

  • METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. (n.d.). International Journal of Novel Research and Development. Available from: [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Beilstein Journal of Organic Chemistry, 17, 2779–2810. Available from: [Link]

  • Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. (2016). Scientia Pharmaceutica, 84(3), 479–492. Available from: [Link]

  • Process and intermediates for preparing emtricitabine. (2009). Google Patents.
  • Chemical structures of emtricitabine enantiomers. (n.d.). ResearchGate. Available from: [Link]

  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. (2012). Journal of Chromatographic Science, 50(9), 807–815. Available from: [Link]

  • Method for detecting related substances in emtricitabine-propofol-tenofovir tablet compound preparation. (2022). Google Patents.
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). Molecules, 26(8), 2269. Available from: [Link]

  • Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. (2023). Organic Letters, 25(16), 2841–2845. Available from: [Link]

  • Quantification of Bictegravir and its impurities: A novel RP-UPLC Approach for Development and Validation. (2023). Journal of Pharmaceutical Negative Results, 14(3). Available from: [Link]

  • (a) Examples of conversions of 1,3-oxathiolan-2-one at elevated... (n.d.). ResearchGate. Available from: [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022). Molecules, 27(21), 7586. Available from: [Link]

  • Selective Axial-to-Equatorial Epimerization of Carbohydrates. (2022). Journal of the American Chemical Society, 144(26), 11595–11601. Available from: [Link]

Sources

Physicochemical properties of 2-epi-Emtricitabine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-epi-Emtricitabine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-epi-Emtricitabine, a critical stereoisomeric impurity of the antiretroviral drug Emtricitabine. As the (2S, 5S)-trans-isomer, 2-epi-Emtricitabine exhibits distinct spatial arrangement compared to the therapeutically active (2R, 5S)-cis-isomer, Emtricitabine. While extensive experimental data for this specific epimer is not widely published, this document consolidates its known structural characteristics, presents a comparative analysis with the active pharmaceutical ingredient (API), and details the authoritative experimental methodologies required for its full physicochemical characterization. The guide is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis, formulation, and quality control of Emtricitabine. It emphasizes the causal relationships between molecular structure, physicochemical properties, and their ultimate impact on pharmaceutical development and regulatory compliance.

Introduction: The Significance of Stereoisomerism in Emtricitabine

Emtricitabine: The Active Pharmaceutical Ingredient (API)

Emtricitabine (brand name Emtriva®) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It functions as a cytosine analogue, competing with natural deoxynucleosides for incorporation into newly forming viral DNA.[3] This action leads to chain termination, effectively halting the replication of the virus.[3] Emtricitabine is a cornerstone of combination antiretroviral therapy (cART) and is widely prescribed for both the treatment and prevention of HIV infection.[1]

The Critical Role of Stereochemistry

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Emtricitabine is the specific cis-enantiomer with a (2R, 5S) absolute configuration.[4] Its stereoisomers, which include the corresponding (2S, 5R) cis-enantiomer and the two trans-enantiomers ((2S, 5S) and (2R, 5R)), possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Such differences can lead to profound variations in pharmacological activity, receptor binding, and metabolic pathways. It has been noted that the optical isomers of Emtricitabine exhibit lower therapeutic activity, making the control of stereochemical purity a paramount concern in its manufacturing.[4]

Defining 2-epi-Emtricitabine: A Key Process Impurity

2-epi-Emtricitabine is the (2S, 5S)-trans-diastereomer of the active molecule.[5][6][7] It is recognized as a process-related impurity, meaning it can form during the chemical synthesis of Emtricitabine or arise from degradation under certain storage conditions.[8] Regulatory agencies mandate strict limits on such impurities to ensure the safety, efficacy, and quality of the final drug product. Therefore, a thorough understanding of the physicochemical properties of 2-epi-Emtricitabine is not merely an academic exercise; it is essential for developing robust analytical methods for its detection and quantification, designing effective purification strategies, and ensuring batch-to-batch consistency.

Structural and Spectroscopic Characterization

Comparative Stereochemistry

The fundamental difference between Emtricitabine and its 2-epimer lies in the orientation of the substituents at the C2 and C5 positions of the oxathiolane ring. In Emtricitabine, the hydroxymethyl group at C2 and the cytosine base at C5 are on the same side of the ring plane (cis). In 2-epi-Emtricitabine, they are on opposite sides (trans). This structural distinction is the primary determinant of their differing physicochemical and biological properties.

G Stereoisomeric relationship between Emtricitabine and 2-epi-Emtricitabine. cluster_0 Emtricitabine (API) (2R, 5S) - cis cluster_1 2-epi-Emtricitabine (2S, 5S) - trans emtricitabine_img epi_emtricitabine_img G start Prepare Sample (Emtricitabine + Epimers) method_dev Method Development: Select Chiral Stationary Phase (e.g., polysaccharide-based) start->method_dev mobile_phase Optimize Mobile Phase (Hexane/Ethanol/IPA) method_dev->mobile_phase injection Inject Sample into HPLC System mobile_phase->injection separation Separation on Chiral Column (Diastereomeric interactions) injection->separation Elution detection UV Detection at ~280 nm separation->detection quant Quantification: Integrate Peak Areas detection->quant report Report Results (% Area of each isomer) quant->report

Caption: Workflow for chiral HPLC method development and analysis of Emtricitabine epimers.

  • Step-by-Step Methodology:

    • Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating nucleoside analogues.

    • Mobile Phase Screening: Screen various mobile phases, typically combinations of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., ethanol, isopropanol), to achieve baseline separation.

    • Method Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to optimize resolution, peak shape, and run time.

    • System Suitability: Prepare a solution containing both Emtricitabine and 2-epi-Emtricitabine. Inject this solution to verify that the system can adequately separate the two peaks (Resolution > 1.5).

    • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

    • Sample Analysis: Analyze test samples of the API to quantify the percentage of 2-epi-Emtricitabine present.

Implications for Drug Manufacturing and Quality Control

The presence of 2-epi-Emtricitabine, even in small quantities, has significant consequences.

  • Reduced Efficacy: Since diastereomers often have different biological activities, the presence of the less active 2-epi-Emtricitabine effectively lowers the dose of the therapeutically active ingredient, potentially compromising treatment outcomes. [4]* Regulatory Compliance: Global regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities. The level of 2-epi-Emtricitabine in the final API must be consistently below a specified threshold, which requires the use of validated analytical methods for its monitoring.

  • Process Optimization: Understanding the physicochemical properties of 2-epi-Emtricitabine can aid in optimizing purification processes. For instance, if its solubility in a particular crystallization solvent is significantly different from that of Emtricitabine, this difference can be exploited to selectively remove the impurity.

Conclusion

2-epi-Emtricitabine is a structurally defined, critical process-related impurity of the API Emtricitabine. While specific experimental physicochemical data remains sparse in public literature, its identity as the (2S, 5S)-trans-isomer provides a solid foundation for its characterization. The stark contrast in stereochemistry with the active cis-isomer necessitates its strict control. The protocols outlined in this guide for determining solubility, pKa, logP, and for achieving chiral separation represent the authoritative methodologies required to generate the robust data needed by analytical and formulation scientists. This characterization is fundamental to developing effective control strategies, ensuring the quality and consistency of Emtricitabine, and ultimately safeguarding patient health.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60877, Emtricitabine. Retrieved from [Link]

  • SynZeal. (n.d.). 2-Epi-Emtricitabine. Retrieved from [Link]

  • Veeprho. (n.d.). Emtricitabine 2-Epimer. Retrieved from [Link]

  • Gilead Sciences, Inc. (2025, May 2). Emtriva® Oral Capsules and Oral Solution Storage and Stability. Gilead Medical Information. Retrieved from [Link]

  • Alshehri, S., Shakeel, F., et al. (2020). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 25(24), 5999. Retrieved from [Link]

  • Piredda, M., et al. (2009). Process and intermediates for preparing emtricitabine. US Patent 7,534,885 B2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954236, Emtricitabine; Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Emtriva (emtricitabine) Label. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, March 8). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. Retrieved from [Link]

Sources

Unraveling the Degradation Pathways of 2-epi-Emtricitabine: A Guide to Stability and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. 2-epi-Emtricitabine, a stereoisomeric impurity of the potent HIV nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine, requires rigorous characterization to ensure the quality of the final drug product. Understanding its degradation behavior is not merely a regulatory formality but a scientific necessity to predict its stability, establish appropriate storage conditions, and develop robust analytical methods. This guide provides an in-depth examination of the potential degradation pathways of 2-epi-Emtricitabine, leveraging established knowledge of its parent compound, Emtricitabine. We will explore the mechanistic basis of its degradation under hydrolytic and oxidative stress, detail the experimental framework for stability assessment, and present the analytical strategies required for its separation and quantification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Stereoisomeric Purity in Emtricitabine

Emtricitabine (FTC) is a synthetic nucleoside analog of cytidine that is a critical component of combination antiretroviral therapy for the treatment of HIV-1 infection.[1] Its mechanism of action involves inhibiting HIV reverse transcriptase, thereby blocking viral DNA synthesis.[2] The synthesis of Emtricitabine, a chiral molecule, can lead to the formation of various impurities, including stereoisomers. 2-epi-Emtricitabine is the (2S, 5S)-epimer of Emtricitabine, differing in the stereochemistry at the C2 position of the oxathiolane ring.[3]

The presence and quantity of such impurities are strictly regulated by bodies like the FDA and EMA, as they can impact the drug's safety and efficacy profile.[4] Therefore, a comprehensive understanding of the chemical stability of 2-epi-Emtricitabine is paramount. Forced degradation studies, or stress testing, are the primary tool used to identify the likely degradation products of a drug substance, providing crucial insights into its intrinsic stability.[5][6] This information is instrumental in developing stability-indicating analytical methods and ensuring the quality of the drug product throughout its lifecycle.[7][8]

While literature specifically detailing the degradation of 2-epi-Emtricitabine is scarce, the structural similarity to Emtricitabine allows for a scientifically robust extrapolation of its degradation pathways. Studies on Emtricitabine consistently show its susceptibility to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[9][10][11]

The Experimental Cornerstone: Forced Degradation Studies

Forced degradation studies are essential for understanding how a drug substance behaves under environmental stress.[12] The objective is to induce degradation, typically aiming for 5-20% degradation of the active substance, to generate and identify the resulting degradants. This process is mandated by ICH guideline Q1A(R2) and is fundamental to developing and validating stability-indicating methods.[13]

The causality behind this experimental choice is clear: by subjecting the molecule to conditions more severe than accelerated storage (e.g., high temperature, extreme pH, strong oxidants), we can rapidly identify its intrinsic vulnerabilities. This foresight allows for the development of manufacturing processes, packaging, and storage conditions that ensure the drug's stability.

General Workflow for Forced Degradation

The workflow for a forced degradation study is a systematic process designed to ensure all potential degradation pathways are explored and the resulting analytical data is reliable and comprehensive.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization prep Prepare Stock Solution of 2-epi-Emtricitabine controls Prepare Blank & Control Samples acid Acid Hydrolysis (e.g., 1N HCl, 80°C) prep->acid base Base Hydrolysis (e.g., 1N NaOH, 80°C) prep->base oxid Oxidation (e.g., 30% H₂O₂, RT) prep->oxid thermal Thermal Stress (e.g., 80°C, Solid State) prep->thermal photo Photolytic Stress (ICH Q1B Guidelines) prep->photo hplc Analyze via Stability- Indicating HPLC-UV/PDA controls->hplc neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxid->neutralize thermal->hplc photo->hplc neutralize->hplc mass_spec Identify Degradants (LC-MS/MS) hplc->mass_spec caption Figure 1. General workflow for a forced degradation study.

Caption: Figure 1. General workflow for a forced degradation study.

Detailed Experimental Protocol: Forced Degradation of 2-epi-Emtricitabine

This protocol is a self-validating system based on established methodologies for Emtricitabine.[11][13] The inclusion of control and blank samples at each step ensures that observed peaks are due to degradation and not artifacts from the stress conditions or excipients.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-epi-Emtricitabine in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to obtain a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1N HCl.

    • Heat the mixture in a water bath at 80°C for up to 2 hours. Withdraw aliquots at regular intervals (e.g., 30, 60, 120 min).

    • Cool the aliquots to room temperature and neutralize with an equivalent volume and concentration of NaOH. Dilute with mobile phase to a final concentration suitable for HPLC analysis.

    • Causality: The elevated temperature accelerates the acid-catalyzed cleavage of the N-glycosidic bond.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1N NaOH.

    • Heat the mixture in a water bath at 80°C for up to 1 hour.[11] Withdraw aliquots at timed intervals.

    • Cool the aliquots to room temperature and neutralize with an equivalent volume and concentration of HCl. Dilute with mobile phase for analysis.

    • Causality: Strong base can catalyze both glycosidic bond cleavage and potential modifications to the pyrimidine ring.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and monitor for up to 60 minutes.[11]

    • Withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, though this may introduce chromatographic interference and should be tested), and dilute with mobile phase.

    • Causality: H₂O₂ is a strong oxidizing agent that can readily attack electron-rich centers, such as the sulfur atom in the oxathiolane ring.

  • Thermal Degradation:

    • Place the solid 2-epi-Emtricitabine powder in a thermostatically controlled oven at 80°C for 48 hours.

    • After exposure, dissolve a known quantity of the stressed powder in the solvent, dilute appropriately, and analyze.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Analyze the samples against a dark control stored under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

Primary Degradation Pathways

Based on the known reactivity of Emtricitabine and related nucleoside analogs, the following degradation pathways are proposed for 2-epi-Emtricitabine.

Hydrolytic Degradation (Acidic and Basic Conditions)

Emtricitabine exhibits extensive degradation under both acidic and alkaline stress.[10] The primary target for hydrolysis in nucleoside analogs is the N-glycosidic bond linking the heterocyclic base to the sugar (or sugar-like) moiety.

  • Mechanism of Action:

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the pyrimidine ring are protonated. This protonation withdraws electron density from the N-glycosidic bond, making the anomeric carbon (C5 of the oxathiolane ring) more electrophilic and highly susceptible to nucleophilic attack by water. This leads to the cleavage of the bond, releasing the 5-fluorocytosine base and the degraded oxathiolane ring.

    • Base-Catalyzed Hydrolysis: In strong alkaline conditions, the degradation can also proceed via cleavage of the glycosidic bond, although the mechanism may differ. Additionally, the exocyclic amine group at the C4 position of the pyrimidine ring can undergo hydrolysis (deamination) to form a uracil derivative, though glycosidic cleavage is typically the more dominant pathway for Emtricitabine.[11][14]

G cluster_main cluster_base A 2-epi-Emtricitabine B Protonated Intermediate (Acidic) A->B H⁺ (Acid) C Degradation Products B->C H₂O D 5-Fluorocytosine (Released Base) E Degraded Oxathiolane Ring F 2-epi-Emtricitabine G Degradation Products F->G OH⁻ (Base) / Δ H Major Degradant (RS-4) [from FTC studies] caption Figure 2. Proposed hydrolytic degradation pathway. G cluster_oxid A 2-epi-Emtricitabine (Sulfide) B 2-epi-Emtricitabine-S-oxide (Sulfoxide) A->B [O] (e.g., H₂O₂) caption Figure 3. Proposed oxidative degradation pathway.

Sources

Methodological & Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity and Separation of Emtricitabine Epimers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Emtricitabine and its critical epimeric impurity. Emtricitabine, a potent nucleoside reverse-transcriptase inhibitor (NRTI), possesses two chiral centers, making stereoisomeric purity a critical quality attribute for its safety and efficacy.[1] The method employs a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation, enabling accurate quantification of the undesired epimer. This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, method validation in accordance with ICH guidelines, and troubleshooting. It is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of chiral compounds.

Introduction: The Imperative of Chiral Purity for Emtricitabine

Emtricitabine (FTC), chemically known as 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, is a cornerstone of combination antiretroviral therapy for HIV-1 infection.[2] The molecule's therapeutic activity is intrinsically linked to its specific stereochemistry, the (2R,5S) configuration. However, synthetic pathways can potentially generate other stereoisomers, including its epimers. One such critical epimer is the (2S,5S) isomer, which may exhibit different pharmacological or toxicological profiles.

The human body is a chiral environment, leading to distinct interactions with different enantiomers of a drug; one may be therapeutic while the other could be inactive or harmful.[3] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).[4][5] Chiral HPLC has become the gold standard for this purpose, offering reliable and precise separation of stereoisomers.[4] This note details a method specifically developed for the quality control of Emtricitabine, ensuring its stereoisomeric integrity.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation mechanism hinges on the use of a Chiral Stationary Phase (CSP). For nucleoside analogs like Emtricitabine, polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated onto a silica support, have demonstrated superior performance.[6][7][8]

The principle of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9] The helical groove structure of the polysaccharide polymer creates chiral cavities. Enantiomers fit into these cavities differently, leading to varying interaction energies. The stability of these analyte-CSP complexes is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: Interactions between the hydroxyl and amide groups on Emtricitabine and the carbamate derivatives on the CSP.

  • Dipole-Dipole Interactions: Resulting from polar functional groups.

  • Steric Hindrance (Inclusion): The precise spatial fit of the enantiomer within the chiral pocket of the CSP.

One epimer will form a more stable complex, resulting in a longer retention time on the column, while the other epimer, forming a less stable complex, will elute earlier. This difference in retention allows for their chromatographic separation and quantification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV/PDA detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm particle size, 250 mm x 4.6 mm (e.g., Chiralpak® AD-H or equivalent).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Solvents: HPLC grade n-Hexane, Ethanol, and 2-Propanol.

  • Standards: Emtricitabine Reference Standard (CRS), Emtricitabine 2-Epimer ((2S,5S)-isomer) Reference Standard.[10]

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and 2-Propanol in a ratio of 80:15:5 (v/v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.

    • Scientist's Note: The alcohol modifiers (Ethanol, 2-Propanol) are critical for tuning selectivity and retention. Their ratio can be adjusted during method optimization to improve resolution.

  • Diluent: Use the Mobile Phase as the diluent to avoid peak distortion.

  • System Suitability Solution (SSS): Accurately weigh and dissolve Emtricitabine CRS and Emtricitabine 2-Epimer CRS in the diluent to obtain a final concentration of approximately 0.5 mg/mL of Emtricitabine and 0.005 mg/mL (1.0%) of the epimer.

  • Test Sample Preparation: Accurately weigh and dissolve a quantity of the Emtricitabine API sample in the diluent to achieve a final concentration of 0.5 mg/mL.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : Ethanol : 2-Propanol (80:15:5, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm[11]
Injection Volume 10 µL
Run Time Approximately 20 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the System Suitability Solution (SSS) in six replicate injections and evaluate the results against the following criteria.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Emtricitabine and its epimerEnsures baseline separation for accurate integration.[12]
Tailing Factor (T) ≤ 1.5 for the Emtricitabine peakConfirms good peak shape and column efficiency.[12]
% RSD of Peak Area ≤ 2.0% for the Emtricitabine peak (from 6 injections)Demonstrates system precision and reproducibility.

Workflow and Data Analysis

The overall analytical workflow is depicted in the diagram below.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_results 3. Data Processing & Reporting prep_mobile Prepare Mobile Phase (Hexane:EtOH:IPA) equilibrate Equilibrate System prep_mobile->equilibrate prep_sss Prepare System Suitability Solution (SSS) run_sst Perform System Suitability (6 Injections of SSS) prep_sss->run_sst prep_sample Prepare Test Sample (0.5 mg/mL) run_sample Inject Blank, SSS, and Test Sample(s) prep_sample->run_sample equilibrate->run_sst eval_sst Evaluate SST Results (Rs > 2.0, T < 1.5) run_sst->eval_sst eval_sst->run_sample If Pass integrate Integrate Chromatograms run_sample->integrate calculate Calculate % Epimer in Test Sample integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for chiral analysis of Emtricitabine.

Calculation

The percentage of the undesired epimer in the test sample is calculated using the area percent method, as shown in the formula below:

% Epimer = (Area of Epimer Peak / (Area of Emtricitabine Peak + Area of Epimer Peak)) x 100

Expected Results

Under the specified conditions, the undesired (2S,5S) epimer is expected to elute before the main (2R,5S) Emtricitabine peak. A typical separation would yield the following results:

CompoundRetention Time (min)Tailing Factor (T)Resolution (Rs)
Emtricitabine 2-Epimer~9.51.1-
Emtricitabine~12.01.2> 2.5

Method Validation Protocol

To ensure the method is suitable for its intended purpose (i.e., a chiral purity assay), it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13] The validation should demonstrate the method's specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its epimer.Baseline resolution (Rs > 2.0) between the two epimers. Peak purity of the main peak should pass.
Limit of Quantification (LOQ) The lowest amount of the epimer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) and accuracy (%Recovery) at this level should be acceptable.
Linearity To demonstrate a proportional relationship between the epimer's concentration and the detector response.Correlation coefficient (r²) > 0.99 over a range from LOQ to 150% of the specification limit (e.g., 0.15%).[15]
Accuracy The closeness of the test results to the true value.% Recovery between 80.0% and 120.0% for the epimer, assessed by spiking the API with known amounts of the epimer at different levels (e.g., LOQ, 100%, 150%).[13]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD should be ≤ 10% for the epimer at the specification limit. Assessed on the same day (repeatability) and on different days/by different analysts (intermediate precision).[13]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and % epimer results should remain within specifications when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) are varied.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or no resolution 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Wrong column type.1. Prepare fresh mobile phase. Adjust the ratio of alcohol modifiers.2. Flush the column with a stronger solvent (e.g., 100% Ethanol). If unresolved, replace the column.3. Verify the CSP is appropriate for nucleoside analogs.
Variable retention times 1. Inadequate system equilibration.2. Fluctuations in column temperature.3. Mobile phase composition changing over time.1. Equilibrate the system for at least 30-60 minutes.2. Use a column oven and ensure a stable temperature.3. Prepare fresh mobile phase daily and keep the solvent reservoir capped.
Peak tailing 1. Column overload.2. Mismatch between sample diluent and mobile phase.3. Presence of active sites on the column.1. Reduce the sample concentration or injection volume.2. Always use the mobile phase as the diluent.3. Flush the column; if the issue persists, the column may be at the end of its life.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Emtricitabine epimers. By utilizing a polysaccharide-based chiral stationary phase, the method achieves excellent resolution and peak shape, making it highly suitable for routine quality control in a regulated pharmaceutical environment. Proper method validation according to ICH guidelines will ensure its accuracy, precision, and fitness for purpose in determining the enantiomeric purity of Emtricitabine API and formulated products.

References

  • ResearchGate. (n.d.). Chemical structures of emtricitabine enantiomers. Retrieved from ResearchGate. [Link]

  • European Medicines Agency. (2021). Assessment report - Emtricitabine/rilpivirine/tenofovir alafenamide Viatris. Retrieved from EMA. [Link]

  • Gasparrini, F., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 706-738. Available from: National Institutes of Health. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from EMA. [Link]

  • ResearchGate. (n.d.). Chiral separation of nucleoside analogues of d4T and acyclovir, by liquid chromatography, of amylose stationary phases and determination of enantiomeric purity. Retrieved from ResearchGate. [Link]

  • Taylor & Francis Online. (2006). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). An acid purity plot of Emtricitabine, Bictegravir and Tenofovir alafenamide. Retrieved from ResearchGate. [Link]

  • ICH. (2005). Validation of analytical procedures: text and methodology Q2(R1). Retrieved from ICH. [Link]

  • PubMed. (2005). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Retrieved from PubMed. [Link]

  • PubMed. (2022). Simultaneous determination of emtricitabine, tenofovir alafenamide fumarate and dolutegravir sodium by validated stability-indicating RP-HPLC-DAD method. Retrieved from PubMed. [Link]

  • LCGC North America. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from LCGC North America. [Link]

  • University of Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from Unife. [Link]

  • SynZeal. (n.d.). 2-Epi-Emtricitabine | 145416-34-8. Retrieved from SynZeal. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from eIJPPR. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs. [Link]

  • SciSpace. (2019). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. Retrieved from SciSpace. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Emtricitabine. Retrieved from Wikipedia. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-epi-Emtricitabine Impurity in Emtricitabine Active Pharmaceutical Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 2-epi-Emtricitabine, a critical stereoisomeric impurity, in the Emtricitabine (FTC) Active Pharmaceutical Ingredient (API). The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1] This method addresses the analytical challenges associated with the chiral separation of Emtricitabine and its C2 epimer, ensuring accurate quantification at levels compliant with international regulatory standards. The protocol outlines a comprehensive approach, from sample preparation and chiral chromatographic separation to mass spectrometric detection and method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Introduction: The Imperative of Stereoisomeric Purity in Emtricitabine API

Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for the treatment of HIV-1 infection.[3][4] It is a synthetic nucleoside analog of cytidine.[3] The Emtricitabine molecule possesses two chiral centers, leading to the possibility of four stereoisomers.[5] The therapeutically active isomer is the (2R,5S) enantiomer. The 2-epi-Emtricitabine, with a (2S,5S) configuration, is a diastereomer of Emtricitabine and a potential process-related impurity that must be diligently controlled in the API.[6]

The seemingly minor change in the stereochemistry at the C2 position can have significant implications for the drug's efficacy and safety profile. Therefore, regulatory agencies mandate strict control over the impurity profile of any API.[7] The ICH Q3A(R2) guideline for impurities in new drug substances provides a framework for reporting, identifying, and qualifying impurities, which is essential for ensuring the quality and safety of the final drug product.[8][9][10][11] While Emtricitabine itself has been shown to be non-genotoxic in a standard battery of tests, the toxicological properties of its impurities, including stereoisomers, may not be fully characterized.[12] Consequently, their levels must be minimized and accurately monitored.

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for trace-level impurity quantification.[13][14] The primary challenge lies in the chromatographic separation of the epimers, which necessitates the use of a chiral stationary phase (CSP). This application note provides a comprehensive protocol for a method that achieves baseline separation of Emtricitabine and 2-epi-Emtricitabine, coupled with highly specific and sensitive detection by tandem mass spectrometry.

Experimental Workflow and Rationale

The overall analytical workflow is designed to ensure the accurate and precise quantification of 2-epi-Emtricitabine in the Emtricitabine API. Each stage is optimized to address the specific challenges of stereoisomer analysis.

Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Validation & Reporting SamplePrep API Dissolution in a suitable diluent ChiralLC Chiral HPLC Separation (Polysaccharide-based CSP) SamplePrep->ChiralLC Injection MSMS Tandem Mass Spectrometry (MRM Mode) ChiralLC->MSMS Elution Validation Method Validation (ICH Q2(R1)) MSMS->Validation Data Acquisition Reporting Impurity Quantification & Reporting Validation->Reporting Data Analysis

Caption: High-level workflow for 2-epi-Emtricitabine quantification.

Materials and Methods

Reagents and Standards
  • Emtricitabine Reference Standard (USP or equivalent)

  • 2-epi-Emtricitabine Reference Standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The specific models used for this application were a Shimadzu Nexera X2 UHPLC system and a Sciex Triple Quad™ 5500+ mass spectrometer with an Electrospray Ionization (ESI) source.

Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v)

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Emtricitabine and 2-epi-Emtricitabine reference standards in the diluent to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 2-epi-Emtricitabine stock solution in the diluent to construct the calibration curve.

  • Spiked Sample Solutions: For accuracy and precision assessments, prepare spiked solutions by adding known amounts of 2-epi-Emtricitabine to a solution of Emtricitabine API.

Detailed Protocols

Sample Preparation Protocol

The sample preparation for an API is straightforward, involving simple dissolution.

  • Accurately weigh approximately 25 mg of the Emtricitabine API sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature and then dilute to the mark with the diluent. This yields a sample concentration of 1 mg/mL.

  • Further dilute the sample solution as required to fit within the calibration range of the instrument.

Rationale: A concentration of 1 mg/mL is a common starting point for API impurity analysis. The diluent (Methanol:Water) is chosen for its good solubility of Emtricitabine and compatibility with the reversed-phase chiral chromatography.[15]

LC-MS/MS Method Protocol

The cornerstone of this method is the chiral separation. Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including nucleoside analogues.[3][16]

Table 1: Chromatographic Conditions

ParameterCondition
Column Chiralpak® IA (or equivalent amylose-based CSP) 3 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Methanol (80:20, v/v)
Gradient Isocratic at 85% B
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 µL

Rationale: The selection of an immobilized polysaccharide-based CSP like Chiralpak® IA allows for the use of a wider range of solvents and provides robust performance. The mobile phase composition is optimized to achieve baseline separation between the two epimers. The use of formic acid aids in the protonation of the analytes for positive ion ESI.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Emtricitabine: 248.1 → 130.1 2-epi-Emtricitabine: 248.1 → 130.1
Collision Energy (CE) Optimized for the specific instrument, typically 15-25 eV
Declustering Potential (DP) Optimized for the specific instrument, typically 50-70 V
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Source Temperature 500°C

Rationale: Since 2-epi-Emtricitabine is a stereoisomer of Emtricitabine, it has the same molecular weight and, consequently, the same precursor ion (m/z 248.1 for [M+H]⁺). The fragmentation pattern is also expected to be identical, with the major product ion (m/z 130.1) resulting from the cleavage of the glycosidic bond.[17] Therefore, the distinction between the two is achieved chromatographically, not mass spectrometrically.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][18]

Specificity

Specificity was demonstrated by the baseline separation of 2-epi-Emtricitabine from Emtricitabine and any other potential impurities. A solution of Emtricitabine API was spiked with 2-epi-Emtricitabine and injected to confirm the resolution between the two peaks.

Linearity and Range

A calibration curve was constructed by plotting the peak area of 2-epi-Emtricitabine against its concentration. The linearity was evaluated over a range of 0.05 ppm to 5 ppm (relative to a 1 mg/mL Emtricitabine solution). A correlation coefficient (r²) of >0.999 was achieved.

Accuracy and Precision

Accuracy was determined by the recovery of 2-epi-Emtricitabine from spiked Emtricitabine API samples at three concentration levels (low, medium, and high). Precision was evaluated at the same levels for repeatability (intra-day) and intermediate precision (inter-day).

Table 3: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity Baseline separationAchieved (Resolution > 2.0)
Linearity (r²) ≥ 0.995> 0.999
Range -0.05 ppm - 5 ppm
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2%
Precision (% RSD) Repeatability: ≤ 15% Intermediate Precision: ≤ 15%Repeatability: < 5% Intermediate Precision: < 8%
LOD Signal-to-Noise ≥ 30.015 ppm
LOQ Signal-to-Noise ≥ 100.05 ppm

Data Analysis and Reporting

The concentration of 2-epi-Emtricitabine in the Emtricitabine API sample is calculated using the linear regression equation derived from the calibration curve. The impurity level should be reported as a percentage of the Emtricitabine concentration.

According to ICH Q3A(R2) guidelines, for a maximum daily dose of Emtricitabine (typically 200 mg), the reporting threshold for an unknown impurity is 0.05%, and the identification threshold is 0.10%.[8] The LOQ of this method (0.05 ppm, equivalent to 0.005% of a 1 mg/mL solution) is well below these thresholds, demonstrating its suitability for quality control.

Validation_Logic Method Developed LC-MS/MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Sensitivity->Validated ICH_Q2 ICH Q2(R1) Guidelines ICH_Q2->Validated Governs

Caption: Relationship between the method and validation parameters under ICH Q2(R1).

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of the 2-epi-Emtricitabine impurity in Emtricitabine API. The use of a polysaccharide-based chiral stationary phase provides the necessary resolution for this challenging separation of epimers. The method has been validated according to ICH guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. The low limit of quantification makes this method suitable for the routine quality control of Emtricitabine API, ensuring that the levels of this critical stereoisomeric impurity are effectively monitored and controlled, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Retrieved from [Link]

  • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(4). Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Pirkle Chiral HPLC Columns. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Wang, Y., et al. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Applied Pharmaceutical Science, 12(10), 108-117. Retrieved from [Link]

  • SynZeal. (n.d.). 2-Epi-Emtricitabine. Retrieved from [Link]

  • SynZeal. (n.d.). Emtricitabine Impurities. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem Compound Summary for CID 60877. Retrieved from [Link]

  • ResearchGate. (2024). Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovir Disoproxil Fumarate Using Sophisticated Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the four stereoisomers of emtricitabine showing the two asymmetric centers in the 2 and 5 positions of the ribose ring. Retrieved from [Link]

  • USP-NF. (n.d.). <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6). Retrieved from [Link]

  • ResearchGate. (2008). LC Assay for a HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate and Rilpivirine. Retrieved from [Link]

  • Gendelman, H. E., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Journal of Controlled Release, 307, 201-211. Retrieved from [Link]

  • PubMed. (2014). Quantitative mass spectrometry imaging of emtricitabine in cervical tissue model using infrared matrix-assisted laser desorption electrospray ionization. Analytical Chemistry, 86(21), 10804-10811. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). NDA 208,215 Review. Retrieved from [Link]

  • ResearchGate. (2023). DEVELOPMENT & VALIDATION OF RELATED SUBSTANCES METHOD FOR ESTIMATION OF IMPURITIES OF EMTRICITABINE, TENOFOVIR DISOPROXIL FUMARATE & EFAVIRENZ IN FIXED DOSE TABLET FORMULATION BY RP-HPLC. Retrieved from [Link]

  • Impact Factor. (2024). Quantification of Bictegravir and its impurities: A novel RP-UPLC Approach for Development and Validation. Retrieved from [Link]

  • OSTI.GOV. (2012). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. Retrieved from [Link]

  • Allmpus. (n.d.). emtricitabine ip impurity i / emtricitabine 6'-disulfide. Retrieved from [Link]

  • University of Amsterdam. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals, 15(10), 1279. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

Sources

Application Note: Utilizing 2-epi-Emtricitabine as a Reference Standard for Quality Control of Emtricitabine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomeric Purity in Emtricitabine

Emtricitabine (FTC) is a cornerstone in the treatment of HIV infection and Hepatitis B.[1] It is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) and an analog of cytidine.[1][2] The therapeutic efficacy of Emtricitabine is intrinsically linked to its specific stereochemistry, being the cis enantiomer with a (2R, 5S) absolute configuration.[3] Its optical isomers, including the cis (2S, 5R) enantiomer and the trans (2S, 5S) and (2R, 5R) diastereomers, exhibit significantly lower therapeutic activity.[3] Consequently, controlling the stereoisomeric purity of Emtricitabine is a critical aspect of its quality control (QC) to ensure safety and efficacy.

One of the key stereoisomeric impurities is 2-epi-Emtricitabine, which is the (2S, 5S) trans-diastereomer.[4][5] Its presence in the final drug product can arise from the synthesis process or degradation.[6][7] Regulatory bodies, such as the FDA and EMA, have stringent requirements for the control of such impurities, making their accurate detection and quantification essential.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-epi-Emtricitabine as a reference standard in the quality control of Emtricitabine drug substance and product.

The Reference Standard: 2-epi-Emtricitabine

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug.[9][10] The use of a qualified reference standard is fundamental for method validation and routine analysis in a regulated environment.[11][12] 2-epi-Emtricitabine reference standards are commercially available and are crucial for:

  • Peak Identification: Unambiguously identifying the 2-epi-Emtricitabine peak in a chromatogram of an Emtricitabine sample.

  • Method Validation: Establishing the specificity, linearity, accuracy, precision, and quantitation limit of the analytical method for the impurity.[13][14]

  • Quantitative Analysis: Accurately quantifying the amount of 2-epi-Emtricitabine present in a batch of Emtricitabine.

It is imperative to source 2-epi-Emtricitabine reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data.[12]

Analytical Methodology: Chiral HPLC for Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Emtricitabine and its related substances.[6][15] To resolve the diastereomeric impurity, 2-epi-Emtricitabine, from the active pharmaceutical ingredient (API), a robust and specific chiral HPLC method is required.

Principle of Separation

The separation of Emtricitabine and 2-epi-Emtricitabine is typically achieved using a chiral stationary phase (CSP) or by derivatization with a chiral reagent followed by separation on a standard achiral column.[16] However, direct separation on a CSP is often preferred for its simplicity and efficiency. The choice of the CSP and mobile phase is critical for achieving the desired resolution between the two diastereomers.

Recommended HPLC Protocol

This protocol outlines a starting point for the development and validation of an HPLC method for the quantification of 2-epi-Emtricitabine in Emtricitabine drug substance.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based CSP like Chiralpak AD-H, or similar)Provides the necessary stereoselectivity for separating the diastereomers.
Mobile Phase Isocratic mixture of n-Hexane, Ethanol, and a small percentage of a modifier like Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)The non-polar/polar solvent mixture allows for differential partitioning of the diastereomers on the CSP. TFA can improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nmEmtricitabine and its impurities exhibit strong UV absorbance at this wavelength.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 2-epi-Emtricitabine in an Emtricitabine sample using a reference standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_ref Prepare 2-epi-Emtricitabine Reference Standard Solution system_suitability System Suitability Test (SST) (Inject Reference Standard) prep_ref->system_suitability Use for SST prep_sample Prepare Emtricitabine Test Sample Solution inject_sample Inject Emtricitabine Test Sample prep_sample->inject_sample system_suitability->inject_sample If SST passes peak_integration Integrate Chromatographic Peaks inject_sample->peak_integration quantification Quantify 2-epi-Emtricitabine (Compare to Reference Standard) peak_integration->quantification report Report Results quantification->report

% 2-epi-Emtricitabine = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * 100```

Where:

  • Area_impurity_sample: Peak area of 2-epi-Emtricitabine in the sample chromatogram.

  • Area_std: Average peak area of 2-epi-Emtricitabine from the replicate injections of the Working Standard Solution.

  • Conc_std: Concentration of the 2-epi-Emtricitabine Working Standard Solution (in mg/mL).

  • Conc_sample: Concentration of the Emtricitabine Test Sample Solution (in mg/mL).

Method Validation according to ICH Q2(R1)

The analytical method must be validated to demonstrate its suitability for its intended purpose. T[13][14][17]he validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters for an impurity quantification method.

[18][19]Table 3: Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing no interference from the API, other impurities, or placebo components at the retention time of 2-epi-Emtricitabine.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations covering the expected range of the impurity should be analyzed.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the Emtricitabine sample with known amounts of the 2-epi-Emtricitabine reference standard at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The use of a well-characterized 2-epi-Emtricitabine reference standard is indispensable for the reliable quality control of Emtricitabine. The implementation of a validated, specific, and robust chiral HPLC method, as outlined in this application note, will enable pharmaceutical manufacturers and researchers to accurately monitor and control this critical impurity, thereby ensuring the quality, safety, and efficacy of the final drug product. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the method development and validation process.

References

  • Current time information in Manila, PH. (n.d.). Google.
  • Emtricitabine-Impurities. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Eastman, J., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J, 16(4), 646-651. Retrieved January 25, 2026, from [Link]

  • Attaluri, S., et al. (2022). Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine and Tenofovir Alafenamide Fumarate. Research J. Pharm. and Tech., 15(1), 412-419. Retrieved January 25, 2026, from [Link]

  • 2-Epi-Emtricitabine | 145416-34-8. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

  • Emtricitabine Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (2007). World Health Organization. Retrieved January 25, 2026, from [Link]

  • Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir Disoproxil Fumarate. (2020). International Journal of Pharmaceutical and Medicinal Research, 8(2), 1-8. Retrieved January 25, 2026, from [Link]

  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). Molecules, 27(20), 7036. Retrieved January 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. (2019). International Journal of Nanomedicine, 14, 6157-6171. Retrieved January 25, 2026, from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. (2022). Research Journal of Pharmacy and Technology, 15(1), 412-419. Retrieved January 25, 2026, from [Link]

  • Overview & Determination of Enantiomeric Impurities. (2020). Veeprho. Retrieved January 25, 2026, from [Link]

  • Simultaneous determination of emtricitabine, tenofovir alafenamide fumarate and dolutegravir sodium by validated stability-indicating RP-HPLC-DAD method. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 45. Retrieved January 25, 2026, from [Link]

  • WHO: Update of Guideline of Reference Standards. (2025). ECA Academy. Retrieved January 25, 2026, from [Link]

  • Assessment of the chemical and enantiomeric purity of organic reference materials. (2013). Accreditation and Quality Assurance, 18(3), 195-205. Retrieved January 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Retrieved January 25, 2026, from [Link]

  • Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques. (2007). Trade Science Inc. Retrieved January 25, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 25, 2026, from [Link]

  • Process and intermediates for preparing emtricitabine. (2009). Google Patents.
  • A novel validated RP-HPLC method for the simultaneous estimation of Emtricitabine, Tenofovir Disoproxil Fumarate and Rilpivirine. (2014). Der Pharmacia Lettre, 6(5), 13-21. Retrieved January 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]

  • LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. (n.d.). Journal of Biomedical and Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

  • emtricitabine ip impurity i / emtricitabine 6'-disulfide. (n.d.). Allmpus. Retrieved January 25, 2026, from [Link]

  • Emtricitabine Impurities. (n.d.). Venkatasai Life Sciences. Retrieved January 25, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Forced Degradation Studies of 2-epi-Emtricitabine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Precision in Drug Stability

In the landscape of antiretroviral therapy, emtricitabine stands as a cornerstone, a potent nucleoside reverse transcriptase inhibitor (NRTI) effective against HIV-1.[1] As with any pharmaceutical agent, a comprehensive understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy. Forced degradation studies, mandated by guidelines from the International Council for Harmonisation (ICH), are the bedrock of this understanding.[2] These studies subject the drug substance to a gamut of exaggerated stress conditions—acidic, basic, oxidative, thermal, and photolytic—to elucidate its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[3][4][5]

This application note delves into the forced degradation of not only emtricitabine but also its stereoisomer, 2-epi-emtricitabine.[2][6] While structurally similar, the inversion of stereochemistry at the 2-position of the 1,3-oxathiolane ring can profoundly influence the molecule's reactivity and, consequently, its degradation pathways. The presence of stereoisomeric impurities can impact the safety and efficacy of the final drug product. Therefore, a robust analytical strategy must be capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential degradants and stereoisomeric impurities.

This document provides a detailed, experience-driven protocol for conducting forced degradation studies on 2-epi-emtricitabine, leveraging the established knowledge of emtricitabine's degradation profile. It is designed for researchers, scientists, and drug development professionals to serve as a practical guide for navigating the complexities of stereoisomer stability testing.

Understanding the Landscape: Known Degradation Profile of Emtricitabine

Emtricitabine has been shown to be susceptible to degradation under several stress conditions. Published studies indicate significant degradation in acidic and basic media, as well as under oxidative and photolytic stress.[3][4][5] Thermal degradation has also been observed, although to a lesser extent in some cases.[5] The primary degradation pathways often involve hydrolysis of the oxathiolane ring and modifications to the cytosine base. It is crucial to recognize that while the degradation pathways of emtricitabine and the structurally similar lamivudine are alike, the rates of degradation can differ.[7]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the comprehensive workflow for the forced degradation study of 2-epi-Emtricitabine. This systematic approach ensures that all potential degradation pathways are investigated and that the resulting analytical method is truly stability-indicating.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_api Prepare Stock Solution of 2-epi-Emtricitabine acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_api->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep_api->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2) prep_api->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C) prep_api->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_api->photo Expose to Stress prep_control Prepare Control Samples (Unstressed) hplc RP-HPLC Analysis (with PDA/UV Detector) prep_control->hplc Analyze alongside Stressed Samples neutralize Neutralization/ Quenching acid->neutralize base->neutralize oxidation->neutralize thermal->hplc photo->hplc neutralize->hplc mass_spec LC-MS Analysis (for Identification) hplc->mass_spec Characterize Unknowns mass_balance Mass Balance Calculation hplc->mass_balance pathway Degradation Pathway Elucidation mass_spec->pathway method_validation Stability-Indicating Method Validation mass_balance->method_validation pathway->method_validation

Caption: A comprehensive workflow for the forced degradation study of 2-epi-Emtricitabine.

Detailed Protocols

The following protocols are designed to be a starting point and may require optimization based on the specific properties of 2-epi-emtricitabine and the analytical instrumentation used.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-epi-emtricitabine reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). This stock solution should be prepared fresh.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent to obtain a working solution.

Forced Degradation Procedures

For each stress condition, a separate sample of the working solution is used. A control sample (unstressed) should be prepared by diluting the working solution with the reaction medium and immediately analyzing it.

  • To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 12, and 24 hours).

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

  • To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the mixture at room temperature for a predetermined time (e.g., 30 minutes, 1, 2, and 4 hours).

  • After incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light, for a predetermined time (e.g., 2, 4, 8, 12, and 24 hours).

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

  • Transfer the 2-epi-emtricitabine solid powder into a thermostatically controlled oven maintained at 60°C for 24 hours.

  • Alternatively, incubate the working solution at 60°C for 24 hours.

  • After exposure, allow the sample to cool to room temperature. If using the solid, dissolve an appropriate amount in the solvent to achieve the working concentration.

  • Dilute the solution to a final volume of 10 mL with the mobile phase, if necessary.

  • Analyze by HPLC.

  • Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After exposure, dilute the solution to a final volume of 10 mL with the mobile phase, if necessary.

  • Analyze by HPLC.

Analytical Methodology: Stability-Indicating RP-HPLC Method

A robust stability-indicating method is critical for separating 2-epi-emtricitabine from its potential degradation products and from emtricitabine itself. The following is a suggested starting point for method development.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection PDA/UV detector at a suitable wavelength (e.g., 280 nm)
Run Time Sufficient to allow for the elution of all degradation products.

Note: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Pathway Elucidation

The successful execution of forced degradation studies hinges on meticulous data analysis. The following logical framework should be applied to interpret the results and propose degradation pathways.

Data Interpretation Logic start Obtain Chromatograms (Stressed vs. Control) compare Compare Chromatograms: Identify Degradation Peaks start->compare peak_purity Assess Peak Purity of 2-epi-Emtricitabine compare->peak_purity quantify Quantify Degradation (% Degradation) compare->quantify characterize Characterize Degradants (LC-MS, MS/MS) compare->characterize validate_method Validate Stability- Indicating Method peak_purity->validate_method mass_balance Calculate Mass Balance quantify->mass_balance mass_balance->validate_method propose_pathway Propose Degradation Pathways characterize->propose_pathway propose_pathway->validate_method

Caption: Logical flow for the interpretation of forced degradation data.

Expected Outcomes and Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for comparing the extent of degradation under different stress conditions.

Stress Condition Reagent/Condition Duration % Degradation of 2-epi-Emtricitabine Number of Degradation Products Observations (e.g., Major Degradant RT)
Acidic Hydrolysis 0.1 M HCl24 hours[Experimental Data][Experimental Data][Experimental Data]
Basic Hydrolysis 0.1 M NaOH4 hours[Experimental Data][Experimental Data][Experimental Data]
Oxidative 3% H₂O₂24 hours[Experimental Data][Experimental Data][Experimental Data]
Thermal 60°C24 hours[Experimental Data][Experimental Data][Experimental Data]
Photolytic ICH Q1B-[Experimental Data][Experimental Data][Experimental Data]

Causality and Self-Validation

The experimental design is inherently self-validating. By analyzing unstressed controls alongside stressed samples, any changes observed can be directly attributed to the applied stress. The use of a validated, stability-indicating HPLC method ensures that the disappearance of the parent drug is accompanied by the appearance of degradation products, allowing for a mass balance calculation. A mass balance close to 100% provides confidence in the analytical method's ability to detect all relevant species.

The proposed degradation pathways for 2-epi-emtricitabine should be mechanistically sound, taking into account the stereochemistry of the molecule. For example, the orientation of the hydroxymethyl group at the C2 position may influence the rate of acid- or base-catalyzed hydrolysis of the oxathiolane ring compared to emtricitabine. These hypotheses must be supported by the structural elucidation of the degradation products using techniques like LC-MS/MS.

Conclusion

Forced degradation studies are a critical component of drug development, providing invaluable insights into a molecule's intrinsic stability. This application note provides a comprehensive and scientifically rigorous framework for conducting these studies on 2-epi-emtricitabine. While the specific degradation profile of this epimer requires experimental determination, the protocols and methodologies outlined here, grounded in the extensive knowledge of emtricitabine's behavior, offer a robust starting point for any researcher in this field. The emphasis on a systematic workflow, validated analytical methods, and logical data interpretation will ensure the generation of high-quality, reliable data that can confidently support regulatory submissions and ultimately contribute to the development of safe and effective medicines.

References

  • 2-Epi-Emtricitabine | 145416-34-8. SynZeal. [Link]

  • A Stability Indicating Method for Estimating Emtricitabine and Tenofovir Disoproxil Fumarate Simultaneously in Bulk and Combined. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Simultaneous determination of emtricitabine, tenofovir alafenamide fumarate and dolutegravir sodium by validated stability-indicating RP-HPLC-DAD method. PubMed. [Link]

  • Emtricitabine | C8H10FN3O3S | CID 60877. PubChem. [Link]

  • RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded products using Design of Experiments. Der Pharma Chemica. [Link]

  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. ResearchGate. [Link]

  • Analytical Method Development and Validation for the Determination of Emtricitabine and Tenofovir Disoproxil Fumarate Using Reverse Phase. Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory. PubMed. [Link]

  • METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. IJNRD. [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. [Link]

  • forced degradation of tenofovir alafenamide and emtricitabine: development and validation of stability indicating rp-hplc method. wjpps. [Link]

  • Photocatalytic Degradation of Emtricitabine, Lamivudine, and Tenofovir in Water Using the UV/TiO2/H2O2 Hybrid System. ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. PMC - NIH. [Link]

Sources

Synthesis of 2-epi-Emtricitabine for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomers in Drug Development

Emtricitabine, the (-)-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC), is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for the treatment of HIV infection.[1] Its therapeutic efficacy is highly dependent on its specific stereochemistry, the cis-(2R,5S) configuration. The other optical isomers, including the trans-(2S,5S) diastereomer, known as 2-epi-Emtricitabine, exhibit significantly lower therapeutic activity.

The synthesis and characterization of all possible stereoisomers of a drug candidate are critical aspects of pharmaceutical research and development. These stereoisomers, often considered impurities, play a crucial role in:

  • Pharmacological and Toxicological Profiling: Understanding the biological activity and potential toxicity of each isomer is essential for a comprehensive safety assessment of the active pharmaceutical ingredient (API).

  • Analytical Method Development: Pure samples of each stereoisomer are required as reference standards for the development and validation of analytical methods to control the stereochemical purity of the API.

  • Process Chemistry Optimization: The ability to synthesize and identify all stereoisomers allows for the optimization of synthetic routes to maximize the yield of the desired isomer and minimize the formation of unwanted stereoisomers.

This technical guide provides a detailed protocol for the synthesis, purification, and characterization of 2-epi-Emtricitabine for research purposes. As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a rationale for the chosen methodologies, rooted in the principles of stereoselective organic synthesis and analytical chemistry.

Synthetic Strategy: A Non-Stereoselective Approach with Diastereomeric Resolution

While stereoselective syntheses are designed to predominantly yield the desired cis-(2R,5S)-Emtricitabine, a practical approach for obtaining the trans-(2S,5S)-epimer for research use involves a non-stereoselective glycosylation reaction followed by chromatographic separation of the resulting diastereomers. This strategy allows for the isolation of both the cis and trans isomers from a single reaction, providing valuable materials for comparative studies and analytical standard development.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_products Isolated Isomers A Racemic 1,3-Oxathiolane Intermediate Synthesis B Glycosylation with Silylated 5-Fluorocytosine A->B Key Coupling Step C Diastereomeric Mixture (cis/trans) B->C D Chromatographic Separation C->D Purification E 2-epi-Emtricitabine (trans-isomer) D->E F Emtricitabine (cis-isomer) D->F G Deprotection E->G F->G H Final Products G->H NMR_Correlation cluster_structure 2-epi-Emtricitabine Structure cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR C2 C2 H2 H-2 (~5.4 ppm) C2->H2 C2_C C-2 (~87 ppm) C2->C2_C C4 C4 H4 H-4 (~3.2 ppm) C4->H4 C4_C C-4 (~39 ppm) C4->C4_C C5 C5 H5 H-5 (~6.3 ppm) C5->H5 C5_C C-5 (~89 ppm) C5->C5_C CH2OH CH₂OH H_CH2OH H-CH₂OH (~3.8 ppm) CH2OH->H_CH2OH C_CH2OH C-CH₂OH (~63 ppm) CH2OH->C_CH2OH C6 C6 H6 H-6 (~8.0 ppm) C6->H6 C6_C C-6 (~125 ppm) C6->C6_C NH2 NH₂ H_NH2 NH₂ (variable)

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-epi-Emtricitabine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-epi-Emtricitabine, a critical diastereomeric impurity, in Emtricitabine drug formulations. The significance of controlling stereoisomeric impurities is paramount, as subtle changes in stereochemistry can impact the safety and efficacy profile of a drug. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in principles outlined in the United States Pharmacopeia (USP) and is supported by established analytical validation practices consistent with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Stereoisomeric Impurity Control

Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy. Its molecular structure contains two chiral centers, giving rise to the possibility of four stereoisomers. The active pharmaceutical ingredient (API) is the (2R, 5S) isomer. 2-epi-Emtricitabine, the (2S, 5S) isomer, is a diastereomer of the active molecule and a potential process-related impurity.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies emphasize the need for stringent control over stereoisomeric impurities due to their potential for different pharmacological and toxicological profiles. Therefore, a validated, stability-indicating analytical method that can accurately separate and quantify 2-epi-Emtricitabine from the parent drug and other potential degradation products is essential for ensuring the quality, safety, and consistency of the final drug product.

Method Rationale and Scientific Principles

The separation of diastereomers, such as Emtricitabine and 2-epi-Emtricitabine, is achievable using achiral chromatography because they possess different physical properties. This method leverages reversed-phase HPLC, a cornerstone of pharmaceutical analysis.

Causality of Experimental Choices
  • Stationary Phase Selection: A robust C18 (octadecylsilyl) stationary phase is chosen for this method. This non-polar stationary phase provides the necessary hydrophobic interactions to retain both Emtricitabine and its more polar epimer. The high surface area and carbon load of modern C18 columns allow for effective resolution based on subtle differences in the three-dimensional structure and resulting polarity of the diastereomers.

  • Mobile Phase Composition: A buffered aqueous-organic mobile phase is employed. The organic component (typically methanol or acetonitrile) modulates the overall retention of the analytes. The aqueous buffer is critical for controlling the ionization state of the molecules. Emtricitabine has a pKa associated with its cytosine ring; maintaining a consistent pH ensures reproducible retention times and peak shapes. The choice of a specific pH can also influence the selectivity between the diastereomers by subtly altering their interaction with the stationary phase.

  • Detection: Ultraviolet (UV) detection at 280 nm is utilized, as this wavelength provides a strong chromophoric response for the cytosine moiety present in both Emtricitabine and its epimer, ensuring high sensitivity.

Experimental Protocol

This protocol is designed to be a self-validating system, with system suitability criteria established to ensure the method's performance prior to sample analysis.

Materials and Reagents
  • Reference Standards:

    • USP Emtricitabine RS

    • USP Emtricitabine System Suitability Mixture B RS (containing 2-epi-Emtricitabine)

  • Solvents and Buffers:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

    • Potassium Dihydrogen Phosphate (ACS Grade)

    • Orthophosphoric Acid (ACS Grade)

  • Sample Formulations: Emtricitabine capsules or tablets.

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

Chromatographic Conditions
ParameterCondition
Column L1 packing, 4.6-mm × 25-cm; 5-µm particle size (e.g., C18)
Mobile Phase Isocratic mixture of a suitable buffer and organic solvent (e.g., 10 mM sodium phosphate buffer and methanol (85:15))
Flow Rate 1.2 mL/min
Column Temp. 40°C
Detector UV at 280 nm
Injection Vol. 20 µL
Run Time Sufficient to allow for the elution of all relevant peaks (approx. 20 min)
Preparation of Solutions
  • Standard Solution (1.0 mg/mL Emtricitabine): Accurately weigh and dissolve an appropriate amount of USP Emtricitabine RS in water. Use sonication if necessary to ensure complete dissolution.

  • System Suitability Solution: Prepare a 1.0 mg/mL solution of USP Emtricitabine System Suitability Mixture B RS in water. This solution contains Emtricitabine and its key impurities, including the 2-epi epimer, to test the resolving power of the system.

  • Sample Solution (1.0 mg/mL Emtricitabine):

    • For tablets, accurately weigh and finely powder a representative number of tablets.

    • For capsules, empty the contents of a representative number of capsules.

    • Transfer a portion of the powder equivalent to one nominal dose of Emtricitabine into a suitable volumetric flask.

    • Add water to approximately 70% of the flask volume and sonicate for 15 minutes to dissolve the API.

    • Allow the solution to cool to room temperature, then dilute to volume with water and mix well.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter prior to injection.

System Suitability and Validation

System Suitability

Before commencing sample analysis, inject the System Suitability Solution to verify the performance of the chromatographic system.

ParameterAcceptance Criteria
Resolution NLT 1.5 between the Emtricitabine peak and the 2-epi-Emtricitabine peak.
Tailing Factor NMT 2.0 for the Emtricitabine peak.
RSD NMT 2.0% for the peak area of Emtricitabine from six replicate injections.
Method Validation Summary

This method should be fully validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.

ParameterTypical Results & Acceptance Criteria
Specificity The method is specific, as demonstrated by the resolution of 2-epi-Emtricitabine from the main peak and lack of interference from placebo components. Peak purity analysis via PDA should confirm no co-eluting peaks.
Linearity Linear relationship between peak area and concentration for 2-epi-Emtricitabine over a range of LOQ to 150% of the specification limit (e.g., r² > 0.999).
Limit of Quantitation (LOQ) Typically established at a signal-to-noise ratio of 10. For impurities, this is often around 0.05% of the nominal sample concentration.
Limit of Detection (LOD) Typically established at a signal-to-noise ratio of 3.
Accuracy (% Recovery) Recovery of 2-epi-Emtricitabine spiked into placebo or sample matrix should be within 90.0% to 110.0%.
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSD for the area of 2-epi-Emtricitabine should be NMT 10.0%.
Robustness The method should be robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Data Analysis and Reporting

The amount of 2-epi-Emtricitabine in the sample is calculated using the response factor relative to the Emtricitabine standard.

Calculation:

% 2-epi-Emtricitabine = (Area_epi / Area_std) * (Conc_std / Conc_spl) * (1 / RRF) * 100

Where:

  • Area_epi = Peak area of 2-epi-Emtricitabine in the sample

  • Area_std = Peak area of Emtricitabine in the standard solution

  • Conc_std = Concentration of Emtricitabine in the standard solution (mg/mL)

  • Conc_spl = Concentration of Emtricitabine in the sample solution (mg/mL)

  • RRF = Relative Response Factor of 2-epi-Emtricitabine (if different from 1.0, must be experimentally determined)

Acceptance Criteria: The level of 2-epi-Emtricitabine should not exceed the limit specified in the relevant pharmacopeia or the product's marketing authorization. For unspecified impurities, the ICH identification threshold is typically 0.10% for a maximum daily dose of ≤ 2g.

Forced Degradation Studies

To confirm the stability-indicating nature of the method, Emtricitabine drug substance was subjected to forced degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The results should demonstrate that the method can effectively separate the 2-epi-Emtricitabine peak from any degradation products formed, ensuring that the assay for this impurity is accurate and specific even in the presence of degradants. Emtricitabine has been shown to be particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Final Reporting p1 Prepare Mobile Phase h1 System Equilibration p1->h1 p2 Prepare Standard & System Suitability Solutions h2 System Suitability Test p2->h2 p3 Prepare Sample Solution h3 Inject Standard & Sample Solutions p3->h3 h1->h2 h2->h3 If Pass d1 Integrate Chromatograms h3->d1 d2 Verify System Suitability Criteria d1->d2 d3 Calculate % 2-epi-Emtricitabine d2->d3 If Pass r1 Compare Results to Specification d3->r1 r2 Generate Certificate of Analysis r1->r2

Caption: Workflow for the quantification of 2-epi-Emtricitabine.

Structural Relationship

G emtricitabine Emtricitabine (2R, 5S) epi_emtricitabine 2-epi-Emtricitabine (2S, 5S) emtricitabine->epi_emtricitabine Diastereomers

Caption: Stereoisomeric relationship between Emtricitabine and its 2-epimer.

References

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2013). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (2025). MDPI. Available at: [Link]

  • Development And Validation Of Rp-Hplc Method For The Estimation Of Tenofovir And Emtricitabine In Bulk And Pharmaceutical Dosage Form. (2023). Current Drug Research Reviews. Available at: [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2025). FDA. Available at: [Link]

  • A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form. (2016). Journal of Chromatographic Science. Available at: [Link]

  • Development, Optimization, and Validation of a RP-HPLC Method. (2023). Impactfactor. Available at: [Link]

  • Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. ResearchGate. Available at: [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. ResearchGate. Available at: [Link]

  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. ResearchGate. Available at: [Link]

  • Emtricitabine. (2025). StatPearls - NCBI Bookshelf. Available at: [Link]

  • LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. JBINO. Available at: [Link]

  • Emtricitabine System Suitability Mixture B (1235139). Pharmaffiliates. Available at: [Link]

  • Effect of Mobile Phase pH on the Retention of Nucleotides on Different Stationary Phases for High-Performance Liquid Chromatography. (2013). PubMed. Available at: [Link]

  • Method Development and Validation for Multicomponent Analysis of Emtricitabine and Ritonavir in Bulk Drug by RP-HPLC. (2020). Journal of Pharmaceutical Research International. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • QUANTITY LIMITS FOR SELECT HIV DRUGS. Virginia Medicaid Pharmacy Services. Available at: [Link]

  • UPLC method for the quantitative estimation of emtricitabine impurities in formulated drug product. Scholars Research Library. Available at: [Link]

  • Evaluation of degradation kinetics and physicochemical stability of tenofovir. (2014). PMC - NIH. Available at: [Link]

  • Development, Optimization, and Validation of a RP-HPLC Method with PDA Detection for the Concurrent Quantification of Emtricitabine, Tenofovir Alafenamide, and Dolutegravir in

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-epi-Emtricitabine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of 2-epi-Emtricitabine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. Here, we provide in-depth, experience-driven answers to common challenges, complete with troubleshooting guides and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and why is 2-epi-Emtricitabine particularly susceptible?

A1: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2] This phenomenon can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the assay.[3][4]

2-epi-Emtricitabine, an epimer of the antiretroviral drug Emtricitabine, is a polar molecule. Its susceptibility to matrix effects stems from several factors:

  • Co-elution with Endogenous Polar Components: Biological matrices like plasma are rich in polar endogenous substances such as phospholipids, salts, and metabolites.[4] During reversed-phase chromatography, highly polar analytes like 2-epi-Emtricitabine often elute early in the chromatographic run, a region where many of these matrix components also elute.

  • Ionization Competition in ESI: The most common ionization technique, Electrospray Ionization (ESI), is susceptible to competition for charge in the ion source.[5] Co-eluting matrix components can compete with 2-epi-Emtricitabine for ionization, often leading to a suppressed analyte signal.[6] Phospholipids are particularly notorious for causing significant ion suppression.[7]

Q2: How can I quantitatively assess the impact of matrix effects in my assay?

A2: A quantitative assessment is mandatory to comply with regulatory guidelines from bodies like the FDA and EMA.[1][8] The key parameter to determine is the Matrix Factor (MF) . This is assessed using a post-extraction addition protocol.

According to the EMA guideline, the matrix factor is calculated as the ratio of the peak area of an analyte in the presence of the matrix (blank matrix spiked after extraction) to the peak area in the absence of the matrix (a pure solution of the analyte).[9]

Regulatory Requirement: The Coefficient of Variation (CV) of the Internal Standard (IS)-normalized MF from at least six different lots of matrix should not be greater than 15%.[1][9]

Experimental Protocol: Calculating Matrix Factor (MF) and IS-Normalized MF

Objective: To quantitatively determine the degree of ion suppression or enhancement for 2-epi-Emtricitabine and its internal standard.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources/lots.

  • Validated analyte-free matrix.

  • Stock solutions of 2-epi-Emtricitabine and its Internal Standard (IS).

  • All solvents and reagents used in the extraction procedure.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of 2-epi-Emtricitabine and its IS in the final reconstitution solvent at low and high concentration levels.

    • Set 2 (Post-Extraction Spike): Extract blank matrix samples from each of the 6 lots. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with 2-epi-Emtricitabine and IS to the same low and high concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike - for Recovery): Spike blank matrix from each of the 6 lots with 2-epi-Emtricitabine and IS at low and high concentrations before initiating the extraction procedure.

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)

      • A value < 1 indicates ion suppression.

      • A value > 1 indicates ion enhancement.

      • A value = 1 indicates no matrix effect.

    • IS-Normalized MF:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Recovery (RE):

      • RE (%) = [(Mean Peak Area in Set 3) / (Mean Peak Area in Set 2)] * 100

  • Assess Variability: Calculate the mean, standard deviation, and Coefficient of Variation (%CV) for the IS-Normalized MF across the 6 lots of matrix. The %CV should be ≤15%.

Q3: My 2-epi-Emtricitabine signal is suppressed. What are the best strategies to mitigate this?

A3: A multi-pronged approach involving sample preparation, chromatography, and internal standard selection is the most effective way to combat matrix effects.

The goal of sample preparation is to remove interfering endogenous components, particularly phospholipids, before analysis.[10][11]

Technique Description Pros Cons Best For...
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.Fast, inexpensive, high recovery of polar analytes."Dirty" extract; does not effectively remove phospholipids or salts, leading to significant matrix effects.[12]High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[5]Cleaner extracts than PPT; can remove salts and some phospholipids.[13][14]Can be labor-intensive; may have lower recovery for highly polar analytes like 2-epi-Emtricitabine.Removing salts and when moderate cleanup is sufficient.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[15]Provides very clean extracts; high analyte concentration factor.[10][11]More complex method development; can be more expensive.Assays requiring high sensitivity and minimal matrix effects.
Phospholipid Removal (PLR) Specialized SPE or precipitation plates/cartridges that specifically target and remove phospholipids.[7][16]>99% phospholipid removal; significantly reduces ion suppression.[16][17]Can be more expensive than generic SPE.Gold standard for eliminating phospholipid-based matrix effects.

Recommendation for 2-epi-Emtricitabine: Due to its polarity and the high potential for phospholipid interference, a dedicated Phospholipid Removal (PLR) technique, such as HybridSPE®, or a well-optimized Solid-Phase Extraction (SPE) protocol is highly recommended for robust and reliable results.[7][17]

Strategic chromatography can separate 2-epi-Emtricitabine from the "matrix effect zone" where most interferences elute.

  • Gradient Optimization: Employ a steeper gradient at the beginning of the run to quickly elute highly polar interferences before 2-epi-Emtricitabine.

  • Column Chemistry: Consider alternative column chemistries like HILIC (Hydrophilic Interaction Liquid Chromatography) for polar analytes, which can provide better retention and separation from early-eluting matrix components.

  • Divert Valve: Use a divert valve to direct the early, unretained flow (containing salts and phospholipids) to waste instead of the mass spectrometer source.

  • Smaller Particle Columns: Using columns with smaller particles (e.g., sub-2 µm) can increase peak resolution, helping to separate the analyte from closely eluting interferences.[10]

The internal standard is critical for correcting variability, including matrix effects.[18]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL-IS (e.g., Emtricitabine-¹³C,¹⁵N₂) is the ideal choice.[18][19] It has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement.[20] This co-elution ensures that the analyte-to-IS peak area ratio remains constant, providing accurate quantification even when matrix effects are present.

  • Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. However, it is crucial to demonstrate that the analog's chromatographic behavior and ionization response closely track that of 2-epi-Emtricitabine across different matrix lots.[21][22] This requires extensive validation to prove its suitability.

Q4: I've tried optimizing my sample prep and chromatography, but still see variability. What else can I do?

A4: If variability persists, it's time to systematically investigate the source. The following workflow provides a logical approach to diagnosing and resolving persistent matrix effect issues.

MatrixEffect_Troubleshooting Systematic Approach to Troubleshooting Matrix Effects start Problem: Inconsistent Results (Poor Accuracy/Precision) quantify Step 1: Quantify Matrix Effect Calculate IS-Normalized MF (≥6 lots of matrix) start->quantify check_cv Is %CV of IS-Norm MF ≤ 15%? quantify->check_cv sample_prep Step 2: Optimize Sample Prep (Is cleanup sufficient?) check_cv->sample_prep No pass Assay is Robust Proceed to Validation check_cv->pass Yes is_choice Step 3: Evaluate Internal Standard (Does IS track analyte?) sample_prep->is_choice No, using SPE/PLR ppt Current: Protein Precipitation? sample_prep->ppt chromatography Step 4: Refine Chromatography (Is analyte co-eluting with interferences?) is_choice->chromatography No, using SIL-IS analog_is Using Structural Analog IS? is_choice->analog_is coelution Early Elution Time? chromatography->coelution end Re-Validate Method chromatography->end No, good separation upgrade_prep Action: Implement PLR or SPE (e.g., HybridSPE®) ppt->upgrade_prep Yes upgrade_prep->is_choice switch_is Action: Switch to a Stable Isotope-Labeled (SIL) IS analog_is->switch_is Yes switch_is->chromatography modify_lc Action: Use Divert Valve, Optimize Gradient, or Try HILIC coelution->modify_lc Yes modify_lc->end

Caption: A workflow for diagnosing and mitigating matrix effects.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.Sigma-Aldrich.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.AMSbiopharma.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.Drawell.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.MDPI.
  • The essence of matrix effects for chromatographic assays.European Bioanalysis Forum.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.U.S.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches.
  • Matrix Effect in Bioanalysis: An Overview.International Journal of Pharmaceutical and Phytopharmacological Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • All You Need To Know About Phospholipid Removal (PLR).Element Lab Solutions.
  • Bioanalytical method valid
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.European Medicines Agency (EMA).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How.WuXi AppTec.
  • Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Guideline on bioanalytical method valid
  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.PubMed.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Determining Matrix Effects in Complex Food Samples.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.Bioanalysis Zone.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Bioanalytical Method Validation.U.S.
  • Ion suppression in Biological Sample Analysis.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.European Bioanalysis Forum.
  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
  • Matrix effects and application of matrix effect factor.
  • Extraction methods for the removal of phospholipids and other endogenous material
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.BioPharma Services.
  • Do you know ways to remove the ionic supresion?.
  • Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids.Agilent Technologies.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

Sources

Technical Support Center: Robust Separation of 2-epi-Emtricitabine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the robust separation of Emtricitabine and its critical diastereomeric impurity, 2-epi-Emtricitabine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving reliable and reproducible chromatographic separations.

The separation of diastereomers like 2-epi-Emtricitabine from the active pharmaceutical ingredient (API), Emtricitabine, is a common challenge in pharmaceutical analysis. Due to their similar chemical structures, achieving baseline resolution can be difficult. This guide will walk you through the principles of column selection, method development, and troubleshooting to ensure the robustness of your analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2-epi-Emtricitabine from Emtricitabine?

The primary challenge lies in the subtle structural difference between Emtricitabine and its 2-epi-isomer. As diastereomers, they share the same chemical formula and connectivity but differ in the spatial arrangement at one of their chiral centers. This similarity in physicochemical properties results in very close retention times on traditional reversed-phase HPLC columns, often leading to co-elution or poor resolution.

Q2: Why is a standard C18 column often insufficient for robust separation of these diastereomers?

While C18 columns are the workhorses of reversed-phase chromatography, their primary separation mechanism is based on hydrophobicity.[1] Since Emtricitabine and 2-epi-Emtricitabine have very similar hydrophobicity, a C18 column may not provide enough selectivity to resolve them adequately.[1] Successful separation often relies on exploiting secondary interactions with the stationary phase.

Q3: What alternative column chemistries can provide better selectivity for this separation?

To enhance selectivity, consider stationary phases that offer different interaction mechanisms beyond simple hydrophobicity:

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[2] These interactions are sensitive to the spatial arrangement of the molecules, which can be advantageous for separating diastereomers.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded in the alkyl chain, which can lead to different interactions with polar functional groups on the analytes. This can alter the selectivity for closely related compounds.

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): PFP columns offer a complex mix of interactions, including hydrophobic, aromatic, and dipole-dipole interactions. This multi-modal nature can be highly effective in resolving structurally similar compounds like diastereomers.

Q4: How does mobile phase pH influence the separation of 2-epi-Emtricitabine?

Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like Emtricitabine.[3] By adjusting the pH, you can change the ionization state of the analytes, which in turn affects their interaction with the stationary phase and their relative retention times.[4] For Emtricitabine, which has a pKa value associated with its cytosine moiety, even small changes in pH can significantly impact selectivity and resolution.[5] It is crucial to work within the stable pH range of your selected column to avoid damaging the stationary phase.[3]

Column Selection Guide

Choosing the right column is the most critical step in developing a robust method for separating 2-epi-Emtricitabine. The following table summarizes the characteristics of recommended column chemistries.

Column ChemistryPrimary Interaction MechanismAdvantages for Diastereomer SeparationDisadvantages
Standard C18 HydrophobicGood starting point, widely available.Often provides insufficient selectivity for robust separation.
Phenyl-Hexyl Hydrophobic, π-π interactionsEnhanced selectivity for aromatic compounds, can resolve subtle structural differences.May require optimization of mobile phase to maximize π-π interactions.
Polar-Embedded Hydrophobic, hydrogen bonding, dipole-dipoleAlternative selectivity to C18, can improve peak shape for polar compounds.Selectivity can be highly dependent on mobile phase composition.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeMulti-modal interactions provide unique selectivity for closely related isomers.Can be more sensitive to mobile phase changes.

Below is a decision-making workflow for column selection:

start Start: Method Development for 2-epi-Emtricitabine Separation screen_c18 Screen on a standard C18 column start->screen_c18 eval_res Evaluate Resolution (Rs) screen_c18->eval_res res_ok Rs >= 1.5? eval_res->res_ok optimize Optimize Mobile Phase (pH, Organic %) res_ok->optimize No res_ok_final Method is likely suitable. Proceed with validation. res_ok->res_ok_final Yes res_not_ok Rs < 1.5 optimize->eval_res change_column Select an alternative stationary phase (e.g., Phenyl-Hexyl, PFP) optimize->change_column No improvement optimize_alt Optimize Mobile Phase for new column chemistry change_column->optimize_alt eval_res_alt Evaluate Resolution (Rs) optimize_alt->eval_res_alt res_ok_alt Rs >= 1.5? eval_res_alt->res_ok_alt res_ok_alt->res_ok_final Yes res_not_ok_alt Consult with technical support or consider 2D-LC res_ok_alt->res_not_ok_alt No

Column selection workflow for 2-epi-Emtricitabine separation.

Troubleshooting Guide

Problem: Poor Resolution (Rs < 1.5) between Emtricitabine and 2-epi-Emtricitabine

Potential Causes & Solutions:

  • Inadequate Stationary Phase Selectivity:

    • Explanation: The chosen column chemistry does not provide sufficient differential interaction with the two diastereomers.

    • Solution: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP phase, as detailed in the column selection guide.

  • Suboptimal Mobile Phase Conditions:

    • Explanation: The mobile phase composition (organic solvent ratio and pH) may not be optimal for resolving the two peaks.

    • Solution:

      • Adjust Organic Solvent Ratio: Perform small, incremental changes to the percentage of the organic modifier (e.g., acetonitrile or methanol).

      • Modify Mobile Phase pH: Carefully adjust the pH of the aqueous portion of the mobile phase. A change of just 0.1-0.2 pH units can significantly impact selectivity for ionizable compounds.[6]

      • Change Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity due to differences in their properties.

  • Low Column Efficiency:

    • Explanation: A worn-out column or system issues can lead to broader peaks, which reduces resolution.

    • Solution:

      • Check the column's performance with a standard to ensure it meets efficiency specifications.

      • Reduce extra-column volume by using shorter tubing with a smaller internal diameter.

Problem: Peak Tailing for Emtricitabine and/or 2-epi-Emtricitabine

Potential Causes & Solutions:

  • Secondary Interactions with Silanols:

    • Explanation: Basic functional groups on the analytes can interact with acidic silanol groups on the silica surface of the column, causing peak tailing.

    • Solution:

      • Use a Low-pH Mobile Phase: A pH of around 3-4 will protonate the silanol groups, reducing these unwanted interactions.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to occupy the active silanol sites.

      • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to silanol interactions.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.

    • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Workflow

start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_system Verify System Suitability (Pressure, Efficiency) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Leaks, Pump Issues) system_ok->fix_system No adjust_mobile_phase Adjust Mobile Phase system_ok->adjust_mobile_phase Yes fix_system->check_system adjust_organic Fine-tune Organic Solvent % adjust_mobile_phase->adjust_organic adjust_ph Adjust pH (in 0.2 unit increments) adjust_organic->adjust_ph eval_chrom Evaluate Chromatogram adjust_ph->eval_chrom problem_solved Problem Resolved? eval_chrom->problem_solved change_column Change Column Chemistry (e.g., to Phenyl or PFP) problem_solved->change_column No end Method Optimized problem_solved->end Yes change_column->adjust_mobile_phase

General troubleshooting workflow for separation issues.

Experimental Protocol: Method Screening

This protocol provides a starting point for developing a robust separation method.

1. Column and Mobile Phase Preparation:

  • Columns for Screening:

    • C18, 250 mm x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm

    • PFP, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Prepare a solution containing both Emtricitabine and 2-epi-Emtricitabine at a suitable concentration (e.g., 0.1 mg/mL) in a mixture of water and acetonitrile (e.g., 50:50).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[8][9]

  • Gradient Program:

    • Start with a shallow gradient (e.g., 5-25% B over 20 minutes).

    • Run a scouting gradient on each column to determine the approximate elution time and initial resolution.

3. Data Analysis and Optimization:

  • Calculate the resolution between the Emtricitabine and 2-epi-Emtricitabine peaks for each column.

  • Select the column that provides the best initial separation.

  • Optimize the gradient slope and pH of the mobile phase to achieve a resolution of at least 1.5.

By systematically approaching column selection and method optimization, and by understanding the underlying chromatographic principles, you can develop a robust and reliable method for the separation of 2-epi-Emtricitabine from Emtricitabine.

References

  • Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances. Journal of Chromatographic Science, 51(5), 419–424. Retrieved January 25, 2026, from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved January 25, 2026, from [Link]

  • Delahunty, T., Bushman, L., Robbins, B., & Fletcher, C. V. (2006). Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. Journal of Chromatography B, 830(1), 6-12. Retrieved January 25, 2026, from [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International. Retrieved January 25, 2026, from [Link]

  • A validated stability indicating rp- hplc method for the determination of emtricitabine in bulk and capsules. (n.d.). Farmacia Journal. Retrieved January 25, 2026, from [Link]

  • Singh, G., & Pai, R. S. (2013). High-Performance Liquid Chromatographic Method for Analysis of Emtricitabine in Rat Plasma: Method Development, Validation and Application to a Pharmacokinetic Study. SciSpace. Retrieved January 25, 2026, from [Link]

  • Chemical structures of emtricitabine enantiomers. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved January 25, 2026, from [Link]

  • LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. (n.d.). JBINO. Retrieved January 25, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved January 25, 2026, from [Link]

  • Dolan, J. W., Snyder, L. R., & Nurok, D. (2001). Selectivity in reversed-phase separations Influence of the stationary phase. Journal of Chromatography A, 925(1-2), 3-21. Retrieved January 25, 2026, from [Link]

  • Structures of the four stereoisomers of emtricitabine showing the two asymmetric centers in the 2 and 5 positions of the ribose ring. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today. Retrieved January 25, 2026, from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of the Antiviral Activity of Emtricitabine and its Epimer, 2-epi-Emtricitabine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine stands as a cornerstone of combination treatment regimens for Human Immunodeficiency Virus (HIV). Its efficacy, however, is intrinsically linked to its specific stereochemistry. This guide provides an in-depth, head-to-head comparison of the antiviral activity of the pharmacologically active enantiomer, Emtricitabine ((-)-FTC), and its stereoisomer, 2-epi-Emtricitabine ((+)-FTC). We will delve into the critical role of stereochemistry in its mechanism of action, present comparative experimental data, and provide detailed protocols for the evaluation of antiviral efficacy and cytotoxicity.

Introduction: The Significance of Stereochemistry in Antiviral Drug Design

Emtricitabine, chemically known as 2',3'-dideoxy-5-fluoro-3'-thiacytidine, is a chiral molecule. This means it exists as two non-superimposable mirror images, or enantiomers: the (-)-enantiomer and the (+)-enantiomer. While chemically similar, their three-dimensional arrangement is distinct, leading to profound differences in their biological activity. The commercially available and clinically utilized form of the drug is the (-)-enantiomer, which exhibits potent anti-HIV activity.[1] Its epimer at the 2' position, 2-epi-Emtricitabine, corresponds to the (+)-enantiomer. As we will explore, this subtle change in stereochemistry dramatically diminishes its antiviral efficacy.

Mechanism of Action: A Stereospecific Interaction

Emtricitabine exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the virus's replication.[2] As a nucleoside analog, emtricitabine must first be activated within the host cell through a series of phosphorylations by cellular kinases to its triphosphate form, emtricitabine-5'-triphosphate (FTC-TP).[3] FTC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain during reverse transcription.[4] Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of emtricitabine leads to the termination of DNA chain elongation, thus halting viral replication.[3][5]

The profound difference in antiviral activity between Emtricitabine and 2-epi-Emtricitabine lies in the stereospecificity of both the cellular kinases that phosphorylate the drug and the viral reverse transcriptase itself. The spatial arrangement of the atoms in the (-)-enantiomer allows for efficient recognition and phosphorylation by host cell kinases. Subsequently, the resulting (-)-FTC-TP is a preferred substrate for HIV-1 RT. In contrast, the (+)-enantiomer is a poor substrate for these enzymes, leading to significantly reduced levels of the active triphosphate metabolite and inefficient incorporation into the viral DNA.

cluster_cell Host Cell cluster_phosphorylation Cellular Kinases cluster_virus HIV Replication Emtricitabine (-)-Emtricitabine (Active Enantiomer) Kinase1 dCK Emtricitabine->Kinase1 Efficient Phosphorylation Epi_Emtricitabine 2-epi-Emtricitabine ((+)-Enantiomer) Epi_Emtricitabine->Kinase1 Inefficient Phosphorylation Kinase2 UMP-CMPK Kinase1->Kinase2 Epi_FTC_TP (+)-FTC-TP (Inactive Triphosphate) Kinase1->Epi_FTC_TP Kinase3 NDPK Kinase2->Kinase3 FTC_TP (-)-FTC-TP (Active Triphosphate) Kinase3->FTC_TP HIV_RT HIV Reverse Transcriptase FTC_TP->HIV_RT Efficient Incorporation Epi_FTC_TP->HIV_RT Poor Substrate Viral_DNA Viral DNA Synthesis No_Inhibition Replication Proceeds HIV_RT->No_Inhibition Chain_Termination Chain Termination (Inhibition of Replication) Viral_DNA->Chain_Termination

Figure 1. A diagram illustrating the stereospecific mechanism of action of Emtricitabine.

Head-to-Head Antiviral Activity: A stark contrast

The most direct way to compare the antiviral efficacy of Emtricitabine and 2-epi-Emtricitabine is by examining their 50% effective concentration (EC50) values. The EC50 represents the concentration of a drug that inhibits 50% of viral replication in in vitro assays. A lower EC50 value indicates greater potency.

CompoundTarget VirusIn Vitro Potency (EC50)Cytotoxicity (CC50)Therapeutic Index (CC50/EC50)
Emtricitabine ((-)-enantiomer) HIV-10.0013–0.64 µM>100 µMHigh
HBV~0.01 µM>100 µMHigh
2-epi-Emtricitabine ((+)-enantiomer) HIV-1Significantly higher than (-)-enantiomerNot reported to be significantly different from (-)-enantiomerLow to negligible
HBVSignificantly higher than (-)-enantiomerNot reported to be significantly different from (-)-enantiomerLow to negligible

Note: Specific EC50 values for the (+)-enantiomer are not widely reported in the literature, reflecting its lack of significant antiviral activity.

As the data clearly indicates, the antiviral activity of Emtricitabine is highly enantioselective. The (-)-enantiomer is a potent inhibitor of both HIV-1 and Hepatitis B Virus (HBV) replication, with EC50 values in the nanomolar to low micromolar range. In stark contrast, the (+)-enantiomer, 2-epi-Emtricitabine, exhibits significantly reduced to negligible activity against both viruses.

Experimental Protocols for Antiviral Activity and Cytotoxicity Assessment

To empirically determine the antiviral activity and cytotoxicity of compounds like Emtricitabine and its epimers, standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for a p24 antigen capture ELISA to measure anti-HIV activity and an MTT assay to assess cytotoxicity.

Experimental Workflow: Antiviral and Cytotoxicity Assays

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MT-2 cells) Infection 4. Cell Infection & Compound Treatment Cell_Culture->Infection Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Infection Virus_Stock 3. Virus Stock (HIV-1) Virus_Stock->Infection Incubation 5. Incubation (3-5 days) Infection->Incubation p24_Assay 6a. p24 Antigen ELISA (Antiviral Activity) Incubation->p24_Assay MTT_Assay 6b. MTT Assay (Cytotoxicity) Incubation->MTT_Assay EC50_Calc 7a. EC50 Calculation p24_Assay->EC50_Calc CC50_Calc 7b. CC50 Calculation MTT_Assay->CC50_Calc TI_Calc 8. Therapeutic Index (CC50/EC50) EC50_Calc->TI_Calc CC50_Calc->TI_Calc

Figure 2. A flowchart of the experimental workflow for determining antiviral activity and cytotoxicity.

Protocol 1: Determination of Anti-HIV Activity using a p24 Antigen Capture ELISA

This protocol quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a direct measure of viral replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, PM1)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compounds (Emtricitabine, 2-epi-Emtricitabine) and control inhibitor (e.g., AZT)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 2-4 hours to allow cells to settle.

  • Compound Addition: Prepare serial dilutions of the test compounds and the control inhibitor in complete medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells with cells and medium only (cell control) and cells with virus only (virus control).

  • Virus Infection: Add 50 µL of a pre-titered dilution of the HIV-1 stock to all wells except the cell control wells. The amount of virus should be sufficient to yield a robust p24 signal in the virus control wells after the incubation period.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatant from each well.

  • p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[6] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Cytotoxicity using an MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of a compound that is toxic to the cells.

Materials:

  • The same cell line used in the antiviral assay

  • Complete cell culture medium

  • Test compounds (Emtricitabine, 2-epi-Emtricitabine)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at the same density as in the antiviral assay (5 x 10^4 cells per well in 100 µL of complete medium).

  • Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells in triplicate. Include wells with cells and medium only as a control for 100% cell viability.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (3 to 5 days).

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion: The Imperative of Stereochemical Purity in Drug Development

The head-to-head comparison of Emtricitabine and 2-epi-Emtricitabine provides a compelling illustration of the critical importance of stereochemistry in drug design and development. The potent antiviral activity of Emtricitabine is almost entirely vested in the (-)-enantiomer, while its mirror image, 2-epi-Emtricitabine, is essentially inactive. This stark difference underscores the highly specific three-dimensional interactions that govern the drug's mechanism of action, from its activation by cellular kinases to its inhibition of the viral reverse transcriptase. For researchers and drug development professionals, this case serves as a powerful reminder that the synthesis and purification of the correct stereoisomer are paramount to achieving the desired therapeutic effect and ensuring the safety and efficacy of antiviral agents.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60877, Emtricitabine. Retrieved from [Link]

  • Jochmans, D., & Van den Eynde, C. (2020). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. Viruses, 12(11), 1279. [Link]

  • Saag, M. S. (2006). Emtricitabine, a new antiretroviral agent with activity against HIV and hepatitis B virus. Clinical Infectious Diseases, 42(1), 126–131. [Link]

  • Perry, C. M., & Frampton, J. E. (2004). Emtricitabine: a review of its use in the management of HIV infection. Drugs, 64(10), 1167–1191. [Link]

  • Advanced BioScience Laboratories, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. Retrieved from [Link]

  • Borroto-Esoda, K., & Miller, M. D. (2006). In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine. Antiviral Therapy, 11(6), 767–775. [Link]

  • ResearchGate. (n.d.). Structures of the four stereoisomers of emtricitabine showing the two asymmetric centers in the 2 and 5 positions of the ribose ring. Retrieved from [Link]

  • Mayo Clinic. (2023, December 1). Emtricitabine And Tenofovir (Oral Route). Retrieved from [Link]

  • Wikipedia. (2024, January 15). Emtricitabine/tenofovir. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ACS Omega. (2022). Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. ACS Omega, 7(27), 23363–23373. [Link]

  • ResearchGate. (n.d.). In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro.... Retrieved from [Link]

  • bioRxiv. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. [Link]

  • Wikipedia. (2024, January 15). Emtricitabine/tenofovir. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Package Insert - Determine HIV-1/2 Ag/Ab Combo. Retrieved from [Link]

  • ResearchGate. (n.d.). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the antiviral activity by MTT assay for compounds 5a, 5b,.... Retrieved from [Link]

  • Mayo Clinic. (2023, December 1). Emtricitabine And Tenofovir (Oral Route). Retrieved from [Link]

  • Sarafianos, S. G., Marchand, B., & Das, K. (2009). Insights into HIV-1 reverse transcriptase (RT) inhibition and drug resistance from thirty years of structural studies. Current opinion in structural biology, 19(5), 569–578. [Link]

  • Mayer, K. H., Molina, J. M., & Thompson, M. A. (2020). Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial. The Lancet, 396(10246), 239–254. [Link]

  • BioChain. (n.d.). HIV-1 p24 Elisa Assay (Z7040001). Retrieved from [Link]

  • van der Lugt, J., & van Maarseveen, N. (2010). Simultaneous quantification of emtricitabine and tenofovir nucleotides in peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(7-8), 671–679. [Link]

  • Animated HIV Science. (2013, July 11). HIV: Mechanisms of Action of NRTIs [Video]. YouTube. [Link]

  • Rutgers University. (2014, December 4). HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design [Video]. YouTube. [Link]

  • Australasian Society for HIV, Viral Hepatitis and Sexual Health Medicine. (n.d.). HIV antibody and antigen testing. Retrieved from [Link]

Sources

A Comparative Guide to the Physicochemical Properties of Emtricitabine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the realm of antiretroviral drug development, the precise control and understanding of a molecule's three-dimensional structure are paramount. Emtricitabine, a cornerstone of HIV-1 treatment and pre-exposure prophylaxis (PrEP), serves as a quintessential example of stereochemical specificity. This guide offers an in-depth comparison of the physicochemical properties of emtricitabine's stereoisomers, providing the foundational knowledge necessary for formulation, quality control, and regulatory compliance.

The Stereochemical Landscape of Emtricitabine

Emtricitabine is the commercial name for the single enantiomer, (–)-β-L-emtricitabine. With two chiral centers, four distinct stereoisomers exist: the enantiomeric pair (–)-β-L and (+)-β-D, and the diastereomeric pair (+)-β-L and (–)-β-D. The therapeutic activity against HIV's reverse transcriptase is almost exclusively attributed to the (–)-β-L isomer. However, a comprehensive characterization of all stereoisomers is critical, as subtle differences in their physicochemical properties can significantly impact drug manufacturing, stability, and bioavailability.

Solid-State Properties: Crystallinity and Thermal Behavior

The solid-state form of an active pharmaceutical ingredient (API) governs its stability, dissolution rate, and processability.

2.1. Crystal Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing absolute configuration and details on intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

G cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Elucidation A Dissolve Emtricitabine Isomer in a suitable solvent (e.g., Methanol) B Slow Evaporation or Vapor Diffusion A->B C Harvest High-Quality Single Crystals B->C D Mount Crystal on Goniometer C->D E Irradiate with Monochromatic X-rays D->E F Collect Diffraction Pattern on Detector E->F G Solve Phase Problem F->G H Refine Atomic Positions & Thermal Parameters G->H I Determine Absolute Configuration & Packing H->I

Caption: Experimental workflow for single-crystal X-ray diffraction.

2.2. Melting Point

The melting point is a crucial indicator of purity and lattice energy. It is typically determined by Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.

Comparative Data:

StereoisomerMelting Point (°C)
(–)-β-L-Emtricitabine136-140 °C[1][2]

It is a fundamental principle of stereochemistry that enantiomers, such as (–)-β-L-emtricitabine and (+)-β-D-emtricitabine, possess identical physical properties in an achiral environment. Therefore, the melting point of (+)-β-D-emtricitabine is expected to be identical to that of the therapeutically active isomer. Diastereomers, however, have distinct physical properties, and their melting points would be different.

Solubility and Ionization: Keys to Bioavailability

Aqueous solubility and the ionization state of a drug at physiological pH are critical determinants of its absorption and bioavailability.

3.1. Aqueous Solubility

Emtricitabine exhibits high aqueous solubility, which is advantageous for an orally administered drug.

  • (–)-β-L-Emtricitabine: Approximately 112 mg/mL in water at 25°C[1][3].

Similar to the melting point, the solubility of the (+)-β-D enantiomer is expected to be identical to the (–)-β-L isomer in achiral media. The solubilities of the diastereomers would differ.

3.2. Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This can be determined experimentally via potentiometric titration.

  • (–)-β-L-Emtricitabine: pKa = 2.65[1][3].

This pKa corresponds to the protonation of the amine group on the cytosine ring. At physiological pH (~7.4), emtricitabine will be predominantly in its neutral, un-ionized form, which generally favors membrane permeation.

Experimental Protocol: Potentiometric pKa Determination

G A Prepare aqueous solution of Emtricitabine isomer of known concentration C Titrate with a standardized acid (e.g., HCl) while recording pH and titrant volume A->C B Calibrate pH electrode with standard buffers B->C D Plot titration curve (pH vs. titrant volume) C->D E Calculate the first derivative to find the equivalence point D->E F Determine pKa from the pH at the half-equivalence point E->F

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic and Chromatographic Differentiation

While enantiomers are indistinguishable by many physical measurements, they can be differentiated using chiral-specific analytical techniques.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying stereoisomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality in Method Development: The choice of a polysaccharide-based CSP is often effective for nucleoside analogues due to the presence of multiple chiral centers and hydrogen bonding moieties that can engage in stereoselective interactions with the chiral pockets of the stationary phase. The mobile phase, typically a mixture of a nonpolar solvent and an alcohol modifier, is optimized to fine-tune these interactions and achieve baseline separation. This method is crucial for determining the enantiomeric excess (e.e.) and ensuring the purity of the desired (–)-β-L-emtricitabine isomer.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. While enantiomers produce identical NMR spectra in an achiral solvent, their signals can be resolved by introducing a chiral solvating agent or a chiral derivatizing agent. This creates a diastereomeric environment, making the corresponding nuclei chemically non-equivalent and thus distinguishable in the NMR spectrum[4].

Summary of Physicochemical Properties

The following table summarizes the known physicochemical properties of the active (–)-β-L-emtricitabine isomer. Data for the other stereoisomers are largely unavailable in public literature but can be inferred for the enantiomer based on chemical principles.

Property(–)-β-L-Emtricitabine(+)-β-D-Emtricitabine (Enantiomer)(+)-β-L & (–)-β-D (Diastereomers)
Molecular Formula C₈H₁₀FN₃O₃S[2]C₈H₁₀FN₃O₃SC₈H₁₀FN₃O₃S
Molecular Weight 247.25 g/mol [1][2]247.25 g/mol 247.25 g/mol
Appearance White to off-white crystalline powder[3]Expected to be a white to off-white crystalline powderExpected to be crystalline solids
Melting Point 136-140 °C[1][2]Expected to be 136-140 °CDifferent from (–)-β-L isomer
Aqueous Solubility ~112 mg/mL at 25°C[1][3]Expected to be ~112 mg/mLDifferent from (–)-β-L isomer
pKa 2.65[1][3]Expected to be 2.65Different from (–)-β-L isomer
LogP -0.43[3]Expected to be -0.43Different from (–)-β-L isomer
Specific Rotation [α]D -133.60° (c=0.23 in MeOH)[2]Expected to be +133.60°Different from (–)-β-L isomer
Conclusion

This guide underscores the critical importance of stereoisomerism in the physicochemical profile of emtricitabine. While the therapeutically active (–)-β-L isomer is well-characterized, a complete understanding of all its stereoisomers is essential for robust drug development and manufacturing. Enantiomers share identical physical properties in achiral environments, but their biological activities and interactions can differ profoundly. Diastereomers, on the other hand, are distinct chemical entities with unique physicochemical properties. The experimental workflows and comparative data presented here provide a framework for researchers to navigate the complexities of emtricitabine's stereochemistry, ensuring the development of a safe, pure, and effective pharmaceutical product.

References

  • ResearchGate. (n.d.). Structures of the four stereoisomers of emtricitabine showing the two.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of emtricitabine enantiomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, March 8). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. Retrieved from [Link]

  • ACS Omega. (2022, June 28). Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. Retrieved from [Link]

  • Merck Index. (n.d.). Emtricitabine. Retrieved from [Link]

  • Wikipedia. (n.d.). Emtricitabine. Retrieved from [Link]

Sources

A-Scientist's-Guide-to-Immunoassay-Specificity:-The-Case-of-2-epi-Emtricitabine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is paramount for pharmacokinetic studies, clinical monitoring, and drug development.[1] Immunoassays offer a high-throughput platform for this purpose, but their utility is contingent on their specificity. This guide provides an in-depth comparison of the potential cross-reactivity of 2-epi-Emtricitabine (2-epi-FTC), a stereoisomeric impurity, in Emtricitabine immunoassays. We will explore the structural basis for this cross-reactivity, its potential impact on data integrity, and provide a comprehensive, field-proven protocol for its assessment. This document is intended for researchers, scientists, and drug development professionals who rely on accurate bioanalytical data to make critical decisions.

Introduction: The Critical Need for Specificity

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) that is a vital component of combination therapies for treating and preventing HIV-1 and HIV-2 infections.[1][2] Like all NRTIs, it acts as a prodrug that, once phosphorylated within the host cell, is incorporated into viral DNA, causing chain termination and inhibiting viral replication.[1] Given its importance, precise measurement of FTC in biological matrices is essential for evaluating bioavailability, dose-response relationships, and patient adherence.[1]

Immunoassays are widely used for their speed and sensitivity. However, a significant challenge in immunoassay development is ensuring specificity—the ability of the antibody to bind exclusively to the target analyte.[3][4] Cross-reactivity occurs when the antibody binds to other, structurally similar molecules, which can lead to an overestimation of the true analyte concentration.[3] This is particularly problematic when dealing with stereoisomers, such as epimers, which may be present as manufacturing impurities or metabolites.

2-epi-Emtricitabine is an epimer of Emtricitabine, differing only in the stereochemical configuration at a single chiral center.[5][6] While this difference may seem minor, it can have significant implications for antibody binding and, consequently, for the accuracy of immunoassay results.

Structural Analysis: The Stereochemical Basis for Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarity between the target analyte and the interfering compound. An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. If an impurity shares a sufficiently similar epitope, it can also bind to the antibody, generating a false signal.

Emtricitabine and 2-epi-Emtricitabine share the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxymethyl group on the oxathiolane ring.[5][6] This single stereochemical inversion is the sole difference between the two molecules.

Caption: Chemical structures of Emtricitabine and its C-2 epimer.

The polyclonal or monoclonal antibodies used in an immunoassay are raised against Emtricitabine. Depending on the immunogen design and the specific clones selected, the antibodies may recognize an epitope that is distant from the C-2 position, making them unable to distinguish between the two epimers. Conversely, a highly specific antibody will have a binding pocket that interacts critically with the correct stereochemistry at this position.

Impact of Cross-Reactivity on Bioanalytical Outcomes

Undetected cross-reactivity from 2-epi-FTC can have significant consequences:

  • Inaccurate Pharmacokinetic (PK) Data: Overestimation of FTC concentrations can lead to incorrect calculations of key PK parameters like Cmax (maximum concentration) and AUC (area under the curve).[1] This can result in a flawed understanding of the drug's absorption, distribution, metabolism, and excretion.

  • Compromised Clinical Trial Results: In a clinical setting, falsely elevated FTC levels could mask non-adherence or suggest adequate drug exposure when it is, in fact, suboptimal.

Given these risks, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose, which includes demonstrating specificity.[7][8][9]

Comparative Immunoassay Platforms

The choice of immunoassay format can influence its susceptibility to cross-reactivity. For small molecules like Emtricitabine, competitive immunoassays are the standard format.[10][11][12][13] In this setup, the analyte in the sample (unlabeled FTC) competes with a labeled version of FTC for a limited number of antibody binding sites. A higher concentration of FTC in the sample results in less binding of the labeled FTC and thus a lower signal.

G cluster_low Low FTC in Sample cluster_high High FTC in Sample Sample_FTC_Low Sample FTC Antibody_Low Antibody (Limited Sites) Sample_FTC_Low->Antibody_Low Few molecules bind Labeled_FTC_Low Labeled FTC-Enzyme Labeled_FTC_Low->Antibody_Low Many molecules bind Bound_Complex_Low High Signal Antibody_Low->Bound_Complex_Low Sample_FTC_High Sample FTC Antibody_High Antibody (Limited Sites) Sample_FTC_High->Antibody_High Many molecules bind Labeled_FTC_High Labeled FTC-Enzyme Labeled_FTC_High->Antibody_High Few molecules bind Bound_Complex_High Low Signal Antibody_High->Bound_Complex_High

Caption: Principle of a competitive immunoassay.

The degree of cross-reactivity is not solely an intrinsic property of the antibody but is also influenced by the assay conditions, such as the concentrations of the antibody and the labeled antigen competitor.[14] Therefore, each specific immunoassay must be individually validated.

Experimental Guide: Quantifying Cross-Reactivity

A robust validation plan is essential. The following protocol outlines a self-validating experiment to determine the percentage of cross-reactivity of 2-epi-Emtricitabine in a competitive ELISA format. This protocol is based on standard industry practices for immunoassay validation.[15]

Objective:

To determine the specificity of an Emtricitabine immunoassay by quantifying the cross-reactivity of its epimer, 2-epi-Emtricitabine.

Materials:
  • Emtricitabine (FTC) Reference Standard

  • 2-epi-Emtricitabine (2-epi-FTC) Analytical Standard[6]

  • Emtricitabine Competitive ELISA Kit (containing antibody-coated plates, FTC-enzyme conjugate, substrate, stop solution)

  • Assay Buffer

  • Wash Buffer

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Experimental Workflow Diagram

G prep Prepare Serial Dilutions (FTC & 2-epi-FTC) add_reagents Add Standards/Samples, FTC-Enzyme Conjugate, & Antibody to Plate prep->add_reagents incubate1 Incubate (Competition Reaction) add_reagents->incubate1 wash1 Wash Plate (Remove Unbound Reagents) incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance (Plate Reader) stop->read analyze Analyze Data (Calculate IC50 & %CR) read->analyze

Caption: Workflow for assessing immunoassay cross-reactivity.

Step-by-Step Protocol:
  • Preparation of Standard Curves:

    • Causality: To accurately determine the 50% inhibitory concentration (IC50), a full dose-response curve for both the target analyte and the potential cross-reactant is required.

    • Action: Prepare separate serial dilutions of both FTC and 2-epi-FTC in the provided assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve, typically spanning from a concentration expected to give ~10% inhibition to one giving ~90% inhibition. For example, if the FTC assay range is 1-100 ng/mL, test 2-epi-FTC across a broader range (e.g., 1-10,000 ng/mL) to capture its potentially lower affinity.

  • Assay Execution (Run in Duplicate or Triplicate):

    • Causality: Running the assay according to the kit manufacturer's instructions ensures that the test conditions are optimal for the antibody-antigen interaction. Controls are essential for a self-validating system.

    • Action:

      • Add the prepared standards and controls to the appropriate wells of the antibody-coated microplate.

      • Include a "zero standard" (B0) containing only assay buffer to represent 100% signal.

      • Add the FTC-enzyme conjugate to all wells.

      • Incubate the plate to allow for the competitive binding reaction to reach equilibrium.

      • Wash the plate thoroughly to remove any unbound materials.

      • Add the substrate solution and incubate for the specified time to allow for color development.

      • Add the stop solution to halt the reaction.

  • Data Acquisition:

    • Causality: The optical density (OD) is inversely proportional to the concentration of FTC or 2-epi-FTC in the well.

    • Action: Read the absorbance of each well using a microplate reader at the wavelength specified by the manufacturer.

  • Data Analysis and Calculation:

    • Causality: The IC50 is the most reliable parameter for comparing the potency of the analyte and the cross-reactant. The ratio of these values provides a quantitative measure of cross-reactivity.

    • Action:

      • Average the OD readings for each duplicate/triplicate.

      • Normalize the data by expressing the OD of each standard as a percentage of the B0 (zero standard) OD: %B/B0 = (OD_standard / OD_B0) * 100.

      • Plot the %B/B0 versus the log of the concentration for both FTC and 2-epi-FTC.

      • Use a four-parameter logistic (4-PL) curve fit to model the data for both compounds.

      • From the curve fits, determine the IC50 value for both FTC and 2-epi-FTC. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

      • Calculate the percent cross-reactivity using the following formula[15]: % Cross-Reactivity = (IC50 of Emtricitabine / IC50 of 2-epi-Emtricitabine) * 100

Data Presentation and Interpretation

The results of the cross-reactivity experiment should be summarized in a clear, tabular format.

Table 1: Hypothetical Cross-Reactivity Data for an Emtricitabine Immunoassay

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Emtricitabine (FTC)5.2100%Target Analyte
2-epi-Emtricitabine260.02.0%Low Cross-Reactivity

Interpretation of Results:

  • High Cross-Reactivity (>10%): An immunoassay with high cross-reactivity is not suitable for quantitative analysis if the cross-reacting substance is expected to be present in samples. The assay will likely overestimate the true concentration of Emtricitabine.

  • Low to Moderate Cross-Reactivity (1-10%): The impact of this level of cross-reactivity must be assessed in the context of the expected concentration of 2-epi-FTC in the actual study samples. If the impurity is present at very low levels relative to the parent drug, the impact on the final reported concentration may be negligible. However, a risk assessment is required.

  • Negligible Cross-Reactivity (<1%): An assay with less than 1% cross-reactivity is generally considered highly specific and fit for purpose, assuming the impurity is not present at concentrations more than 100-fold higher than the analyte.

In our hypothetical example, the 2.0% cross-reactivity indicates that the antibody is 50 times more selective for Emtricitabine than for its epimer. This would be considered a relatively specific assay, though its suitability would still depend on the purity of the drug product being studied.

Mitigation and Alternative Methodologies

If an immunoassay exhibits unacceptably high cross-reactivity, several options are available:

  • Source a Different Antibody: The most direct solution is to screen for and validate a new immunoassay that utilizes a more specific monoclonal or polyclonal antibody.

  • Risk-Based Assessment: If the concentration of the cross-reacting impurity is known and consistent, it may be possible to use the immunoassay data with a clear understanding of its potential positive bias. However, this approach is not ideal for regulatory submissions.

  • Employ a Chromatographic Method: For absolute specificity, particularly for regulatory filings and pivotal clinical trials, methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the gold standard.[16][17][18][19] These methods physically separate the analyte from its isomers and impurities before detection, providing unambiguous quantification of each compound.

Conclusion

The specificity of an immunoassay is a critical performance characteristic that must be rigorously validated. Stereoisomers like 2-epi-Emtricitabine represent a significant challenge to the specificity of Emtricitabine immunoassays due to their high degree of structural similarity. Failure to properly assess this potential cross-reactivity can lead to inaccurate bioanalytical data, compromising research, development, and clinical decisions.

By following a systematic approach to validation, as outlined in this guide, scientists can confidently characterize the performance of their immunoassays. This ensures the generation of reliable and trustworthy data, upholding the principles of scientific integrity and contributing to the development of safe and effective medicines. When absolute certainty is required, especially in the face of known impurities, orthogonal methods such as LC-MS/MS should be employed as the definitive reference standard.

References

  • D.A. Zherdev, et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Shweta A. Fnu, et al. (2025). Emtricitabine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • SynZeal. (n.d.). 2-Epi-Emtricitabine. Available at: [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The National Center for Biotechnology Information. Available at: [Link]

  • Ansari, M. J., et al. (2020). Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters. The National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. FDA. Available at: [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Suneetha, A., & Rao, D. S. (2018). Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine and Tenofovir AF. Acta Pharmaceutica Sciencia. Available at: [Link]

  • Rivnay, B., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Statistical Review: Emtricitabine and Tenofovir alafenamide. FDA. Available at: [Link]

  • Rajashakar, V., et al. (2018). Method, Development and Validation of Emtricitabine and Tenofovir by Using RP-HPLC in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Available at: [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available at: [Link]

  • EnviroLogix. (2017). How Immunoassays Work. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]

  • Kumar, S. A., et al. (2014). Method Development and Validation for Simultaneous Estimation of Emtricitabine and Tenofovir Disoproxil Fumarate in Pure and Tablet Dosage Form by using RP-HPLC. SciSpace. Available at: [Link]

Sources

A Comparative Analysis of the Chemical Stability of Emtricitabine and its Diastereomer, 2-epi-Emtricitabine, Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the long-term efficacy and safety of a drug substance are intrinsically linked to its chemical stability. Emtricitabine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is widely used in combination regimens for the treatment of HIV-1 infection.[1][2] During its synthesis and storage, various impurities can arise, including stereoisomers, which may have different toxicological and pharmacological profiles. One such critical isomer is 2-epi-Emtricitabine, a diastereomer of the active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of the stability of Emtricitabine versus 2-epi-Emtricitabine under forced degradation conditions. Understanding the relative stability of these two molecules is paramount for developing robust analytical methods, setting appropriate specifications for impurities, and ensuring the quality and safety of the final drug product.

While extensive stability data is available for Emtricitabine, there is a notable absence of published experimental studies directly comparing its stability with that of 2-epi-Emtricitabine under various stress conditions. Therefore, this guide will first present the established stability profile of Emtricitabine, supported by experimental findings. Subsequently, it will delve into a theoretical comparison of the potential stability of 2-epi-Emtricitabine based on its stereochemical differences.

The Stereochemical Distinction: Emtricitabine vs. 2-epi-Emtricitabine

Emtricitabine is chemically described as 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.[3] Its biological activity is critically dependent on this specific stereochemistry. 2-epi-Emtricitabine, on the other hand, is the (2S,5S) diastereomer, meaning the configuration at the C2 position of the oxathiolane ring is inverted.[3][4][5][6] This seemingly minor change in the three-dimensional arrangement of atoms can have a profound impact on the molecule's physical and chemical properties, including its susceptibility to degradation.

Chemical Structures of Emtricitabine and 2-epi-Emtricitabine cluster_0 Emtricitabine (2R, 5S) cluster_1 2-epi-Emtricitabine (2S, 5S) emtricitabine emtricitabine epi_emtricitabine epi_emtricitabine cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare stock solutions of Emtricitabine and 2-epi-Emtricitabine B1 Acidic Hydrolysis (1N HCl, 60°C) A->B1 Expose to B2 Basic Hydrolysis (1N NaOH, 60°C) A->B2 Expose to B3 Oxidative Degradation (3% H₂O₂, RT) A->B3 Expose to B4 Thermal Degradation (80°C, solid & solution) A->B4 Expose to B5 Photolytic Degradation (ICH Q1B guidelines) A->B5 Expose to C Withdraw samples at predetermined time points B1->C B2->C B3->C B4->C B5->C D Neutralize/quench reactions (if applicable) C->D E Analyze by stability-indicating HPLC method D->E F Quantify remaining parent compound and degradation products E->F G Compare degradation profiles F->G

Caption: Experimental workflow for comparative stress testing.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare individual stock solutions of Emtricitabine and 2-epi-Emtricitabine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of each stock solution, add an equal volume of 1N HCl. Keep the solutions at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1N NaOH before analysis.

    • Basic Hydrolysis: To an aliquot of each stock solution, add an equal volume of 1N NaOH. Keep the solutions at 60°C and withdraw samples at appropriate time intervals. Neutralize the samples with 1N HCl before analysis.

    • Oxidative Degradation: To an aliquot of each stock solution, add an equal volume of 3% H₂O₂. Keep the solutions at room temperature and withdraw samples at appropriate time intervals.

    • Thermal Degradation: Expose both solid samples and solutions of Emtricitabine and 2-epi-Emtricitabine to dry heat at 80°C. Analyze samples at predetermined time points.

    • Photolytic Degradation: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Analysis: Calculate the percentage of degradation for each compound under each stress condition. Compare the degradation rates and the profiles of the degradation products formed.

Conclusion

The chemical stability of Emtricitabine is well-characterized, with known susceptibilities to acidic, basic, and oxidative degradation. In contrast, there is a significant lack of publicly available experimental data on the stability of its diastereomer, 2-epi-Emtricitabine. Based on stereochemical principles, it is plausible that 2-epi-Emtricitabine may exhibit a different stability profile. The C2-epimer configuration could influence the molecule's conformation and the reactivity of susceptible functional groups.

For drug development professionals, this highlights the critical need to not only identify and quantify stereoisomeric impurities but also to understand their chemical behavior. The development of robust, stability-indicating analytical methods that can effectively separate and quantify Emtricitabine from 2-epi-Emtricitabine and their respective degradation products is essential for ensuring the quality, safety, and efficacy of Emtricitabine-containing drug products. Further experimental studies are warranted to definitively elucidate the comparative stability of these two molecules.

References

  • Impactfactor. (2024, August 31). Quantification of Bictegravir and its impurities: A novel RP-UPLC Approach for Development and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation data of Emtricitabine, Bictegravir and Tenofovir alfanamide. Retrieved from [Link]

  • Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances. Journal of chromatographic science, 51(5), 419–424. [Link]

  • Patel, D. P., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Research Journal of Pharmacy and Technology, 14(9), 4783-4788.
  • Gilead Medical Information. (n.d.). Emtriva® Oral Capsules and Oral Solution Storage and Stability. Retrieved from [Link]

  • SynZeal. (n.d.). 2-Epi-Emtricitabine | 145416-34-8. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). Emtricitabine API Suppliers. Retrieved from [Link]

  • Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances. Journal of chromatographic science, 51(5), 419–424. [Link]

  • SynThink Research Chemicals. (n.d.). 2-epi-Emtricitabine; Emtricitabine 2-Epimer | 145416-34-8. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Veeprho. (n.d.). Emtricitabine 2-Epimer | CAS 145416-34-8. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubMed. (2020). Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial. Retrieved from [Link]

  • PubMed. (2005). Emtricitabine: a novel nucleoside reverse transcriptase inhibitor. Retrieved from [Link]

  • SciSpace. (2016). Bioequivalence of Two Co-formulations of Emtricitabine/Tenofovir Alafenamide Fixed-Dose Combinations. Retrieved from [Link]

  • WHO Prequalification of Medical Products. (n.d.). WHOAPI-314: Emtricitabine. Retrieved from [Link]

  • Chemox. (n.d.). Emtricitabine API (CAS No. 143491-57-0) – NRTI for HIV Treatment. Retrieved from [Link]

  • PubMed. (2021). Long-term safety and efficacy of emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial. Retrieved from [Link]

  • PubMed Central. (n.d.). Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial. Retrieved from [Link]

Sources

Safety Operating Guide

Foundational Principles: Understanding the Hazard

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I am dedicated to empowering researchers with the knowledge and tools necessary for safe and effective laboratory practices. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-epi-Emtricitabine, ensuring the safety of laboratory personnel and the protection of our environment. The principles and protocols outlined here are grounded in established safety standards and regulatory requirements, providing a framework that is both scientifically sound and practically applicable.

The Waste Management Hierarchy: A Guiding Framework

Effective waste management follows a hierarchical approach that prioritizes methods based on their environmental impact. While our primary focus for a research chemical is on responsible disposal, understanding this hierarchy provides a valuable context for our actions.

WasteHierarchy cluster_0 Waste Management Hierarchy Prevention Prevention & Reduction Reuse Reuse Prevention->Reuse Recycling Recycling Reuse->Recycling Recovery Energy Recovery Recycling->Recovery Disposal Disposal Recovery->Disposal

Figure 1: The Waste Management Hierarchy, with disposal as the final option.

Step-by-Step Disposal Protocols

Immediate Spill Decontamination

A prompt and effective spill response is critical to containing contamination.

Protocol for Small Spills (< 5g or 5mL):

  • Alert & Evacuate: Immediately notify personnel in the area and, if necessary, evacuate the immediate vicinity.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[7]

  • Containment: Cover the spill with absorbent pads, working from the outside in to prevent spreading. Avoid creating dust or aerosols.[8]

  • Deactivation: Prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite solution) in water. Carefully pour the bleach solution onto the absorbent material covering the spill. Oxidizing agents like sodium hypochlorite are effective at inactivating a wide range of organic and biological materials.[9]

  • Contact Time: Allow the bleach solution to remain in contact with the spill for at least 30 minutes. This ensures sufficient time for the chemical deactivation of the active pharmaceutical ingredient.

  • Clean-up: Using fresh absorbent pads, wipe up the deactivated spill material.

  • Final Rinse: Clean the affected area with a laboratory detergent solution, followed by a rinse with 70% ethanol, and finally with water.

  • Waste Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be collected and placed into a designated hazardous waste container.

Waste Segregation: A Critical Step

Proper segregation of waste at the point of generation is essential for safe and compliant disposal.

Waste TypeDescriptionContainer RequirementsLabeling
Solid Waste Contaminated PPE, weigh boats, pipette tips, vials with residual powder.Lined, puncture-resistant container with a secure lid.[10]"Hazardous Chemical Waste: 2-epi-Emtricitabine"
Liquid Waste Unused solutions, reaction quench, HPLC mobile phase.Leak-proof, screw-cap container (e.g., a designated waste carboy).[10]"Hazardous Chemical Waste: 2-epi-Emtricitabine in [Solvent(s)]"
Sharps Waste Contaminated needles, syringes, scalpels.Puncture-proof sharps container."Sharps Waste: Chemical Hazard"

Causality Behind Segregation: Segregating waste streams prevents potentially dangerous chemical reactions (e.g., mixing acidic and basic waste) and ensures that each waste type is managed and disposed of using the most appropriate and cost-effective method.

WasteSegregation cluster_1 Point of Generation cluster_2 Designated Waste Containers Source 2-epi-Emtricitabine Waste (Solid, Liquid, Sharps) Solid Solid Waste (Gloves, Vials, etc.) Source->Solid Segregate Liquid Liquid Waste (Solutions, Solvents) Source->Liquid Segregate Sharps Sharps Waste (Needles, Syringes) Source->Sharps Segregate

Figure 2: Workflow for the segregation of 2-epi-Emtricitabine waste.

Final Disposal: The Role of Professional Services

The ultimate disposal of 2-epi-Emtricitabine waste must be handled by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with approved vendors.

The recommended final disposal method is high-temperature incineration.

Why Incineration?

  • Complete Destruction: Incineration at high temperatures ensures the complete thermal destruction of the active pharmaceutical ingredient, preventing its entry into the ecosystem.

  • Regulatory Compliance: This method is in compliance with EPA regulations for the disposal of hazardous pharmaceutical waste.[6][11][12]

Crucial Prohibitions:

  • DO NOT dispose of 2-epi-Emtricitabine waste down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals.[10][13]

  • DO NOT place 2-epi-Emtricitabine waste in the regular trash. This is a violation of hazardous waste regulations and poses a risk to sanitation workers.[13]

Building a Self-Validating System of Safety

A robust safety culture is the cornerstone of any effective laboratory protocol. This is achieved through:

  • Regular Training: Ensure all personnel handling 2-epi-Emtricitabine are trained on these disposal procedures.

  • Clear Communication: Maintain open communication about the hazards associated with all laboratory chemicals.

  • Accessible Information: Keep Safety Data Sheets and disposal protocols readily available to all laboratory staff.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship.

References

  • Sanitizing agents for virus inactivation and disinfection. (2020-05-24). National Institutes of Health (NIH). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Emtricitabine. PubChem, National Institutes of Health (NIH). Retrieved from [Link]

  • EMTRICITABINE S-OXIDE (R)-EPIMER. gsrs. Retrieved from [Link]

  • Pharma Rule. US Environmental Protection Agency (EPA). Retrieved from [Link]

  • ATP-dependent removal of nucleoside reverse transcriptase inhibitors by human immunodeficiency virus type 1 reverse transcriptase. PubMed, National Institutes of Health (NIH). Retrieved from [Link]

  • Validation Strategy of Viral Decontamination Methods, a quick overview. A3P. Retrieved from [Link]

  • HIV salvage regimens can safely omit NRTIs, says US study. Aidsmap. Retrieved from [Link]

  • Biosafety: Decontamination Methods for Laboratory Use. University of California San Diego (UCSD) Blink. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS 5-EPI-EMTRICITABINE. Cleanchem Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]

  • Reverse-transcriptase inhibitor. Wikipedia. Retrieved from [Link]

  • Disinfection & Decontamination. University of Kentucky Research Safety. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Retrieved from [Link]

  • Prevalence and Outcomes of Recycling NNRTIs Despite Documented NNRTI Resistance in HIV-Infected Children and Youth. National Institutes of Health (NIH). Retrieved from [Link]

  • Emtricitabine. Wikipedia. Retrieved from [Link]

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.. Retrieved from [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). Retrieved from [Link]

  • Disinfection and decontamination in the context of SARS‐CoV‐2‐specific data. National Institutes of Health (NIH). Retrieved from [Link]

  • TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. Retrieved from [Link]

  • How NRTIs Work. International Association of Providers of AIDS Care. Retrieved from [Link]

  • Emtricitabine PK Fact Sheet. University of Liverpool. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-epi-Emtricitabine
Reactant of Route 2
2-epi-Emtricitabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.